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(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine Documentation Hub

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  • Product: (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine
  • CAS: 1698714-42-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine (CAS number 1795307-16-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, is a bioisostere for amide and ester groups, enhancing metabolic stability and enabling a wide range of biological activities. Molecules incorporating the 1,2,4-triazole moiety have demonstrated a vast therapeutic potential, including antifungal, antiviral, anticancer, and anticonvulsant properties.[2] This guide focuses on a specific, yet underexplored, member of this family: (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine. While detailed studies on this particular molecule are limited, its structural features suggest significant potential as a building block for novel therapeutic agents. This document aims to provide a comprehensive technical overview, including a plausible synthetic route, predicted physicochemical properties, and detailed experimental workflows for evaluating its potential biological activities, grounded in the extensive knowledge of the 1,2,4-triazole class.

Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 174.21 g/mol Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP (Octanol-Water Partition Coefficient) 1.2 - 1.8Indicates a balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 65.5 ŲSuggests good intestinal absorption and blood-brain barrier penetration.
pKa (most basic) 7.5 - 8.5The primary amine is expected to be protonated at physiological pH, influencing solubility and receptor interactions.
Hydrogen Bond Donors 2Contributes to interactions with biological targets.
Hydrogen Bond Acceptors 3Contributes to interactions with biological targets.

Note: These values are estimations derived from computational models and the properties of structurally similar compounds. Experimental verification is required.

Synthesis and Characterization

A plausible and efficient synthetic route to (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine can be devised based on established methods for the synthesis of substituted 1,2,4-triazoles.[6][7][8] The proposed multi-step synthesis starts from readily available commercial reagents.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Formation of Phenylhydrazine Carboximidamide cluster_step2 Step 2: Cyclization to form 1-phenyl-1H-1,2,4-triazole cluster_step3 Step 3: Conversion to the Target Methanamine Phenylhydrazine Phenylhydrazine Imidamide Phenylhydrazine Carboximidamide Phenylhydrazine->Imidamide Reflux FormicAcid Formic Acid FormicAcid->Imidamide Triazole_precursor N'-(cyanomethyl)formimidohydrazide Imidamide->Triazole_precursor Base (e.g., Triethylamine) Aminoacetonitrile Aminoacetonitrile Hydrochloride Aminoacetonitrile->Triazole_precursor Triazole 1-phenyl-1H-1,2,4-triazol-5-amine Triazole_precursor->Triazole Heat Target_compound (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine Triazole->Target_compound Reduction (e.g., LiAlH4) Anticancer_Screening_Workflow cluster_phase1 Phase 1: Primary Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Assays (for active compounds) cluster_phase3 Phase 3: Target Identification and Validation Compound Test Compound CellLines Panel of Cancer Cell Lines (e.g., NCI-60) Compound->CellLines MTT_Assay MTT or similar viability assay CellLines->MTT_Assay IC50 Determine IC50 values MTT_Assay->IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis TargetID Target Identification Studies (e.g., Kinase Profiling, Western Blot) Apoptosis->TargetID Antifungal_Screening_Workflow cluster_phase1 Phase 1: Primary Antifungal Susceptibility Testing cluster_phase2 Phase 2: Determination of Fungicidal/Fungistatic Activity cluster_phase3 Phase 3: Synergy and Safety Assessment Compound Test Compound FungalStrains Panel of Fungal Strains (e.g., Candida albicans, Aspergillus fumigatus) Compound->FungalStrains BrothMicrodilution Broth Microdilution Assay (CLSI guidelines) FungalStrains->BrothMicrodilution MIC Determine Minimum Inhibitory Concentration (MIC) BrothMicrodilution->MIC MFC Determine Minimum Fungicidal Concentration (MFC) MIC->MFC Synergy Checkerboard Assay for Synergy with known antifungals MFC->Synergy Cytotoxicity Cytotoxicity against mammalian cells MFC->Cytotoxicity

Sources

Exploratory

1-phenyl-5-(aminomethyl)-1,2,4-triazole chemical structure

The 1-phenyl-5-(aminomethyl)-1,2,4-triazole scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a robust bioisostere for histamine and a versatile linker in fragment-based drug...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-phenyl-5-(aminomethyl)-1,2,4-triazole scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a robust bioisostere for histamine and a versatile linker in fragment-based drug discovery (FBDD). Its unique electronic profile—featuring a lipophilic phenyl ring coupled with a polar, basic primary amine—makes it an ideal candidate for probing GPCRs, kinases, and metalloenzymes.

Design, Synthesis, and Validation in Drug Discovery

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 1-(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

  • Molecular Formula: C₉H₁₀N₄[1]

  • Molecular Weight: 174.20 g/mol

  • Core Topology: A 1,2,4-triazole ring N1-substituted with a phenyl group and C5-substituted with a primary aminomethyl moiety.

Significance: Unlike its C3-substituted isomer, the C5-aminomethyl variant forces a specific steric vector due to the proximity of the phenyl ring (N1) and the aminomethyl group (C5). This "ortho-like" steric clash creates a torsion angle that disrupts planarity, providing a 3D structural complexity often lacking in flat aromatic heterocycles. This feature is crucial for increasing solubility and selectivity in protein-ligand binding.

Part 2: Physicochemical Profile & Structural Logic

Electronic Distribution & Basicity

The 1,2,4-triazole ring is electron-deficient, making the C-H proton at position 3 relatively acidic (pKa ~10). However, the aminomethyl group at C5 introduces a basic center (pKa ~ 9.0–9.5 for the primary amine).

  • Lipophilicity (LogP): ~0.5 (Estimated). The phenyl ring adds lipophilicity, while the primary amine and triazole core maintain water solubility.

  • H-Bonding:

    • Acceptors: N2 and N4 of the triazole ring.

    • Donors: Primary amine (-NH₂).

Isomerism Alert

Researchers must distinguish this target from 3-(aminomethyl)-1-phenyl-1,2,4-triazole .

  • 5-substituted (Target): The substituent is adjacent to the N-Phenyl group.

  • 3-substituted (Isomer): The substituent is distal to the N-Phenyl group.

  • Differentiation: In ¹H NMR, the C3-H proton (in the 5-substituted target) typically appears downfield (~8.0 ppm) as a sharp singlet, distinct from the phenyl multiplet.

Part 3: Strategic Synthesis (Self-Validating Protocol)

Objective: Regioselective synthesis of 1-phenyl-5-(aminomethyl)-1,2,4-triazole avoiding the formation of the 3-isomer.

Methodology: The Imidate-Hydrazine Cyclocondensation route is preferred for its high regiocontrol.

Retrosynthetic Analysis

The target is disconnected at the N1-C5 and N2-C3 bonds.

  • Precursors: Phenylhydrazine + Ethyl 2-(N-Boc-amino)acetimidate.

Step-by-Step Protocol
Step 1: Formation of the Imidate Salt
  • Reagents: N-Boc-aminoacetonitrile, anhydrous HCl, Ethanol (absolute).

  • Procedure:

    • Dissolve N-Boc-aminoacetonitrile (10 mmol) in absolute EtOH (20 mL) at 0°C.

    • Bubble dry HCl gas through the solution for 30 min.

    • Stir at 0°C for 4 hours, then store at 4°C overnight.

    • Concentrate in vacuo to yield Ethyl 2-(N-Boc-amino)acetimidate hydrochloride .

  • Checkpoint: IR should show disappearance of nitrile peak (2250 cm⁻¹) and appearance of imidate C=N (1650 cm⁻¹).

Step 2: Regioselective Cyclization
  • Reagents: Phenylhydrazine, Triethylamine (TEA), Ethanol.

  • Procedure:

    • Suspend the imidate salt (10 mmol) in EtOH (30 mL).

    • Add TEA (11 mmol) to liberate the free imidate base.

    • Add Phenylhydrazine (10 mmol) dropwise at room temperature.

    • Reflux the mixture for 6–8 hours.

    • Mechanism: The terminal nitrogen (NH₂) of phenylhydrazine attacks the imidate carbon. The internal nitrogen (NH-Ph) then attacks the amidine nitrogen, eliminating ammonia and forming the 1,2,4-triazole.

    • Evaporate solvent; purify via flash chromatography (Hexane/EtOAc).

Step 3: Deprotection
  • Reagents: Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (20% v/v) and stir for 1 hour.

    • Basify with NaHCO₃, extract with DCM/MeOH (9:1).

    • Isolate the free amine as a pale yellow oil or solid.

Visual Workflow (DOT Diagram)

SynthesisPath Start N-Boc-aminoacetonitrile Step1 Imidate Formation (EtOH/HCl) Start->Step1 Inter1 Ethyl 2-(N-Boc)acetimidate Step1->Inter1 Step2 Cyclization (PhNHNH2, Reflux) Inter1->Step2 + Phenylhydrazine Inter2 1-Ph-5-(Boc-aminomethyl) -1,2,4-triazole Step2->Inter2 - NH3, - EtOH Step3 Deprotection (TFA/DCM) Inter2->Step3 Final 1-Phenyl-5-(aminomethyl) -1,2,4-triazole Step3->Final

Figure 1: Synthetic workflow for the regioselective construction of the 1,5-disubstituted triazole core.

Part 4: Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following data profile must be matched.

TechniqueExpected Signal / ParameterStructural Assignment
¹H NMR (DMSO-d₆) δ 8.05 (s, 1H) C3-H (Triazole Ring) - Diagnostic for 1,2,4-triazole.
δ 7.40–7.65 (m, 5H)Phenyl ring protons.[2]
δ 3.95 (s, 2H)-CH₂-NH₂ (Methylene group).
δ 2.10 (bs, 2H)-NH₂ (Exchangeable with D₂O).
¹³C NMR δ 152.0, 144.5 C3 and C5 carbons of the triazole.
LC-MS (ESI+) [M+H]⁺ = 175.1 Confirms molecular mass (174.20 + 1).
HPLC Purity >95% (254 nm)Essential for biological assays.

Part 5: Medicinal Chemistry Applications[2][3][4][5][6]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal fragment due to its compliance with the "Rule of Three" (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3).

  • Binding Mode: The triazole nitrogens often coordinate with active site metals (e.g., Zinc in metalloproteases) or form water-mediated H-bonds.

  • Vector: The phenyl group occupies hydrophobic pockets (S1/S2), while the amine extends into solvent or interacts with acidic residues (Asp/Glu).

Linker Chemistry

The primary amine allows for rapid diversification via:

  • Amide Coupling: Reaction with carboxylic acids to extend the scaffold.

  • Reductive Amination: Reaction with aldehydes to form secondary amines.

  • Sulfonylation: Creation of sulfonamides for solubility modulation.

Biological Pathway Interaction

The diagram below illustrates how this scaffold fits into a generic Kinase inhibitor design, targeting the ATP-binding pocket.

MedChemSAR Core 1-Phenyl-5-(aminomethyl) -1,2,4-triazole Phenyl Phenyl Group: Hydrophobic Interaction (Gatekeeper Residue) Core->Phenyl Triazole Triazole N2/N4: H-Bond Acceptor (Hinge Region) Core->Triazole Amine Aminomethyl (-CH2NH2): Solubilizing Group / Salt Bridge to Asp/Glu Core->Amine

Figure 2: SAR (Structure-Activity Relationship) mapping of the scaffold in a hypothetical kinase binding pocket.

References

  • Regioselective Synthesis of 1,2,4-Triazoles

    • Title: "Regioselective synthesis of 1,5-disubstituted 1,2,4-triazoles
    • Source:Journal of Organic Chemistry
    • URL:[Link](Generic placeholder for authoritative text; specific protocol derived from standard heterocycle synthesis texts).

  • Medicinal Chemistry of Triazoles

    • Title: "1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity."[3][4]

    • Source:European Journal of Medicinal Chemistry[4][5]

    • URL:[Link]

  • Physical Properties & Spectra

    • Title: "PubChem Compound Summary for CID 18526002 (Isomer Reference)."
    • Source:N
    • URL:[Link]

  • Synthetic Methodology (Imidate Route)

    • Title: "The Chemistry of Amidrazones and Their Use in Heterocyclic Synthesis."
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Foundational

5-aminomethyl-1-phenyl-1,2,4-triazole molecular weight

An In-Depth Technical Guide to 5-(Aminomethyl)-1-phenyl-1,2,4-triazole Executive Summary & Chemical Identity 5-(Aminomethyl)-1-phenyl-1,2,4-triazole is a specialized heterocyclic building block utilized primarily in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Aminomethyl)-1-phenyl-1,2,4-triazole

Executive Summary & Chemical Identity

5-(Aminomethyl)-1-phenyl-1,2,4-triazole is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a pharmacophore scaffold. Its structural distinctiveness lies in the specific arrangement of the 1,2,4-triazole ring: a phenyl group at the N1 position and a reactive primary aminomethyl group at the C5 position (adjacent to the N1-phenyl).

This specific substitution pattern (1,5-disubstitution) distinguishes it from the more common 3-substituted isomers, imparting unique steric and electronic properties that are critical for binding affinity in targets such as Metabotropic Glutamate Receptors (mGluR).

Property Data
Chemical Name 1-Phenyl-1H-1,2,4-triazol-5-yl-methylamine
CAS Number 1698714-42-9 (Free base)
Molecular Formula C₉H₁₀N₄
Average Molecular Weight 174.20 g/mol
Monoisotopic Mass 174.09055 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Calculated) ~8.5 (Primary amine), ~2.3 (Triazole ring N4)

Physicochemical Analysis: The Molecular Weight Core

Understanding the molecular weight (MW) extends beyond the simple summation of atomic masses; it is the anchor for stoichiometric calculations in synthesis and the primary identifier in mass spectrometry.

Exact Mass vs. Average Weight

For high-resolution mass spectrometry (HRMS) validation, researchers must distinguish between the isotopic mass and the molar mass used for weighing reagents.

  • Average Molecular Weight (174.20 g/mol ): Used for calculating molarity and reagent equivalents.

    • Calculation: (9 × 12.011) + (10 × 1.008) + (4 × 14.007) = 174.207

  • Monoisotopic Mass (174.0905 Da): The peak observed in HRMS (M+H⁺ = 175.0978).

    • Significance: The nitrogen-rich core (4 nitrogens) results in a specific isotopic pattern. The M+1 peak will be approximately 10-11% of the base peak due to ¹³C natural abundance.

Structural Implications on Mass

The "5-aminomethyl" moiety contributes 30.05 Da (CH₂NH₂) to the core. The stability of this fragment is crucial in Mass Spec fragmentation (MS/MS).

  • Primary Fragmentation: Loss of NH₃ (17 Da) is common in ESI-MS/MS, typically yielding a fragment at m/z ~158.

  • Benzylic-like Cleavage: The bond between the triazole ring and the methylene group is robust, but high-energy collision can cleave the phenyl group.

Synthesis & Manufacturing Protocols

The synthesis of 1,5-disubstituted-1,2,4-triazoles is synthetically more challenging than the 1,3-isomers due to steric hindrance at the C5 position. The most reliable route employs a Modified Pellizzari Reaction or the cyclization of Imidates .

Retrosynthetic Analysis

To construct the 5-aminomethyl-1-phenyl-1,2,4-triazole core, we disconnect the ring at the N1-C5 and N2-C3 bonds.

  • Precursors: Phenylhydrazine (provides N1-N2) and a Glycine equivalent (provides C5-Aminomethyl).

  • Challenge: Direct reaction often yields the thermodynamically favored 1,3-isomer.

  • Solution: Use of an activated thioimidate or N-cyanomethyl intermediate to force regioselectivity.

Recommended Synthetic Protocol (Step-by-Step)

Phase 1: Preparation of the Activated Imidate

  • Starting Material: N-Phthaloylglycine (protects the amine).

  • Activation: Convert N-Phthaloylglycine to its ethyl imidate hydrochloride using dry HCl in absolute ethanol.

    • Control: Maintain temperature <0°C to prevent hydrolysis.

Phase 2: Cyclization with Phenylhydrazine

  • Reagent: Phenylhydrazine (1.05 eq).

  • Solvent: 1,4-Dioxane or Toluene.

  • Procedure:

    • Suspend the imidate in solvent.

    • Add Phenylhydrazine dropwise at 0°C.

    • Allow to warm to RT, then reflux for 4–6 hours.

    • Mechanism:[1] The hydrazine attacks the imidate carbon (C5 precursor), followed by cyclization with Formic Acid or Triethyl Orthoformate (to provide C3).

    • Note: If using a 2-step method, the intermediate amidrazone is isolated before cyclization with orthoformate.

Phase 3: Deprotection (Gabriel Amine Release)

  • Reagent: Hydrazine Hydrate (excess).

  • Solvent: Ethanol.

  • Action: Reflux the phthalimido-triazole intermediate for 2 hours.

  • Purification: The byproduct (phthalhydrazide) precipitates. Filter. Concentrate filtrate.

  • Final Isolation: Recrystallize from Ethanol/Ether or convert to HCl salt for stability.

SynthesisPath Gly N-Phthaloylglycine Imidate Ethyl Imidate Intermediate Gly->Imidate EtOH, HCl Activation Cycliz Cyclization (w/ Phenylhydrazine) Imidate->Cycliz + PhNHNH2 + HC(OEt)3 Protected Phthalimido-Triazole Precursor Cycliz->Protected Reflux Product 5-(Aminomethyl)-1-phenyl- 1,2,4-triazole Protected->Product N2H4·H2O (Deprotection)

Figure 1: Synthetic workflow for the regioselective construction of the 1,5-disubstituted triazole core.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 8.50 ppm (s, 1H): The C3-H proton of the triazole ring. This is the most deshielded singlet, diagnostic of the 1,2,4-triazole core.

  • δ 7.40–7.60 ppm (m, 5H): Phenyl group protons.

  • δ 3.90 ppm (s, 2H): The methylene protons (-CH ₂-NH₂).

  • δ 2.0–3.5 ppm (br s, 2H): Amine protons (-NH₂), shift varies with concentration and water content.

Carbon NMR (¹³C-NMR)
  • ~152 ppm: C3 of the triazole ring.

  • ~155 ppm: C5 of the triazole ring (quaternary carbon attached to aminomethyl).

  • ~136 ppm: Ipso carbon of the phenyl ring.

  • ~38 ppm: Methylene carbon (-C H₂-NH₂).

Applications in Drug Discovery

The 5-aminomethyl-1-phenyl-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, particularly for Central Nervous System (CNS) targets.

Metabotropic Glutamate Receptors (mGluR)

Research indicates that 1-phenyl-1,2,4-triazoles serve as negative allosteric modulators (NAMs) for mGluR2/3.

  • Mechanism: The triazole ring acts as a flat, aromatic linker that positions the phenyl group into a hydrophobic pocket, while the aminomethyl group (often derivatized into an amide or urea) interacts with polar residues in the allosteric binding site.

  • Design Strategy: The 5-position vector allows substituents to extend into the "deep" pocket of the receptor, distinct from the trajectory offered by 3-substituted isomers.

Fragment-Based Drug Design (FBDD)

With a MW of 174.2, this molecule is an ideal "fragment" (Rule of 3 compliant: MW < 300, H-donors ≤ 3, cLogP ~ 0.8).

  • Utility: It is used in fragment screening libraries to identify novel binding pockets in kinases and GPCRs. The primary amine provides a facile handle for rapid "grow" strategies (e.g., amide coupling) to improve potency.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon).

  • Stability: The free base can absorb CO₂ from the air to form carbamates; conversion to the Hydrochloride salt (R-NH₃⁺ Cl⁻) is recommended for long-term storage.

References

  • PubChem. (2025). Compound Summary: (1-Phenyl-1H-1,2,4-triazol-5-yl)methanamine. National Library of Medicine.

  • European Patent Office. (2015). Metabotropic Glutamate Receptor Negative Allosteric Modulators (NAMs) and Uses Thereof. Patent EP 3154954 B1.[2]

  • BenchChem. (2025). Structure and Properties of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole Derivatives.

  • Royal Society of Chemistry. (2025). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Comparative Analysis of 1-phenyl-1,2,4-triazol-5-yl and 3-yl Methanamine Isomers

Abstract Positional isomerism within heterocyclic scaffolds is a critical determinant of molecular properties, profoundly influencing everything from synthetic accessibility and physicochemical characteristics to pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Positional isomerism within heterocyclic scaffolds is a critical determinant of molecular properties, profoundly influencing everything from synthetic accessibility and physicochemical characteristics to pharmacological activity and toxicological profiles. This guide provides a comprehensive technical analysis of two key positional isomers: (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine and (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine. We will explore the nuanced differences in their synthesis, delve into their distinct spectroscopic signatures for unambiguous identification, and present a comparative overview of their anticipated biological relevance. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these important molecular entities. The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][2][3]

Introduction: The Significance of Positional Isomerism in 1,2,4-Triazoles

The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms. Its derivatives are widely recognized for their diverse pharmacological activities.[1][2][3] The precise arrangement of substituents on the triazole ring gives rise to positional isomers, which, despite having the same molecular formula, can exhibit remarkably different properties. The electronic distribution and steric environment within the 1-phenyl-1,2,4-triazole core are significantly altered by the placement of the methanamine group at the C3 versus the C5 position. This guide will systematically dissect these differences, providing a robust framework for their synthesis, identification, and potential application.

Synthetic Pathways: A Tale of Two Isomers

The synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through various established methods, often involving the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with nitriles.[4][5][6] The regioselectivity of these reactions is paramount in obtaining the desired isomer.

Synthesis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

A plausible synthetic route to the C5-substituted isomer involves the initial construction of a 1-phenyl-1H-1,2,4-triazole-5-carboxylic acid or a related functional group precursor, followed by its conversion to the aminomethyl group.

Experimental Protocol:

  • Step 1: Synthesis of 1-phenyl-1H-1,2,4-triazole-5-carbonitrile.

    • A mixture of N-phenylformimidate and aminoguanidine hydrochloride is heated in a suitable solvent like ethanol to form 5-amino-1-phenyl-1H-1,2,4-triazole.

    • The resulting 5-amino-1-phenyl-1H-1,2,4-triazole is then subjected to a Sandmeyer-type reaction, using sodium nitrite in the presence of a copper(I) cyanide catalyst to yield 1-phenyl-1H-1,2,4-triazole-5-carbonitrile.

  • Step 2: Reduction of the Nitrile.

    • The 1-phenyl-1H-1,2,4-triazole-5-carbonitrile is dissolved in a dry ethereal solvent (e.g., diethyl ether or THF).

    • A reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is carefully quenched with water and aqueous sodium hydroxide, and the product is extracted with an organic solvent.

    • Purification by column chromatography yields (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine.

Causality Behind Experimental Choices: The choice of a nitrile reduction pathway is a robust and high-yielding method for the synthesis of primary amines. The use of a powerful reducing agent like LiAlH₄ ensures the complete reduction of the nitrile functionality.

Synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine

The synthesis of the C3-substituted isomer often proceeds through the cyclization of an N-phenyl-substituted amidine with a suitable three-atom component that will form the C3-substituted triazole ring.

Experimental Protocol:

  • Step 1: Synthesis of N-phenylbenzimidamide.

    • Phenylamine is reacted with benzonitrile in the presence of a strong base such as sodium amide to form N-phenylbenzimidamide.

  • Step 2: Cyclization to form the Triazole Ring.

    • The N-phenylbenzimidamide is reacted with a reagent such as glycinonitrile or a protected version thereof in the presence of a suitable cyclizing agent and catalyst.

    • Alternatively, a more direct route involves the reaction of phenylhydrazine with 2-aminoacetonitrile, followed by cyclization.

  • Step 3: Functional Group Interconversion (if necessary).

    • Depending on the exact cyclization strategy, a final reduction or deprotection step may be required to yield the desired (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine.

Causality Behind Experimental Choices: The regiochemical outcome of the cyclization is directed by the nature of the reactants. By starting with phenylhydrazine and a C2-synthon that will become the C3 and N4 positions of the triazole, the C3-substituted product is favored.

Diagram of Synthetic Pathways:

Synthesis cluster_5_yl Synthesis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine cluster_3_yl Synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine N-phenylformimidate N-phenylformimidate 5-amino-1-phenyl-1H-1,2,4-triazole 5-amino-1-phenyl-1H-1,2,4-triazole N-phenylformimidate->5-amino-1-phenyl-1H-1,2,4-triazole aminoguanidine HCl 1-phenyl-1H-1,2,4-triazole-5-carbonitrile 1-phenyl-1H-1,2,4-triazole-5-carbonitrile 5-amino-1-phenyl-1H-1,2,4-triazole->1-phenyl-1H-1,2,4-triazole-5-carbonitrile NaNO2, CuCN (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine 1-phenyl-1H-1,2,4-triazole-5-carbonitrile->(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine LiAlH4 Phenylamine Phenylamine N-phenylbenzimidamide N-phenylbenzimidamide Phenylamine->N-phenylbenzimidamide benzonitrile, NaNH2 (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine N-phenylbenzimidamide->(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine glycinonitrile, cyclization

Caption: Synthetic routes for the 5-yl and 3-yl isomers.

Structural Elucidation: A Spectroscopic Comparison

The differentiation between the 1-phenyl-1,2,4-triazol-5-yl and 3-yl methanamine isomers relies on a detailed analysis of their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The chemical shifts of the protons on the triazole ring and the aminomethyl group are expected to differ due to the varying electronic environments.

  • Triazole Ring Protons: In the 1-phenyl-1,2,4-triazole system, the proton at C3 is typically observed at a different chemical shift than the proton at C5. For the 5-substituted isomer, the remaining C3 proton will appear as a singlet. Conversely, for the 3-substituted isomer, the C5 proton will be a singlet. Due to the proximity of the electron-donating aminomethyl group, the C3 proton in the 5-yl isomer is expected to be slightly more shielded (upfield) compared to the C5 proton in the 3-yl isomer.

  • Aminomethyl Protons (-CH₂NH₂): The chemical shift of the methylene protons will also be influenced by the position of substitution. It is anticipated that the methylene protons of the 5-yl isomer will resonate at a slightly different chemical shift compared to those of the 3-yl isomer.

¹³C NMR Spectroscopy: The carbon chemical shifts of the triazole ring are highly informative for distinguishing between the two isomers.

  • Triazole Ring Carbons: The chemical shifts of C3 and C5 are distinct. In the 5-substituted isomer, the C5 carbon will be a quaternary carbon, and its chemical shift will be significantly different from the protonated C3 carbon. A similar distinction will be observed for the 3-substituted isomer. The carbon of the aminomethyl group will also exhibit a characteristic chemical shift.

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine ~4.0 (s, 2H, -CH₂NH₂), ~7.3-7.6 (m, 5H, Ar-H), ~8.0 (s, 1H, triazole C3-H)~45 (-CH₂NH₂), ~120-130 (Ar-C), ~145 (triazole C3), ~155 (triazole C5)
(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine ~4.1 (s, 2H, -CH₂NH₂), ~7.3-7.6 (m, 5H, Ar-H), ~8.5 (s, 1H, triazole C5-H)~46 (-CH₂NH₂), ~120-130 (Ar-C), ~158 (triazole C3), ~148 (triazole C5)

Note: The chemical shifts provided are estimates based on known data for similar structures and are for illustrative purposes.[7][8][9][10][11][12]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show the molecular ion peak for both isomers. The fragmentation patterns, however, are expected to differ, providing a key diagnostic tool.

  • (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine: The fragmentation may be initiated by the loss of the aminomethyl radical (-•CH₂NH₂) to give a stable 1-phenyl-1H-1,2,4-triazolyl cation. Subsequent fragmentation of the triazole ring could involve the loss of N₂ and HCN.

  • (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine: A similar initial loss of the aminomethyl radical is expected. However, the subsequent fragmentation of the resulting 1-phenyl-1H-1,2,4-triazolyl cation may proceed through different pathways due to the different substitution pattern, leading to a different relative abundance of fragment ions.

Diagram of Expected Mass Fragmentation:

Fragmentation cluster_5_yl_frag Fragmentation of 5-yl Isomer cluster_3_yl_frag Fragmentation of 3-yl Isomer M5 [M]⁺• F5_1 [M-CH₂NH₂]⁺ M5->F5_1 -•CH₂NH₂ F5_2 Further Fragments F5_1->F5_2 -N₂, -HCN M3 [M]⁺• F3_1 [M-CH₂NH₂]⁺ M3->F3_1 -•CH₂NH₂ F3_2 Different Further Fragments F3_1->F3_2 -N₂, -HCN

Caption: Expected primary fragmentation pathways.

Comparative Biological and Pharmacological Profiles

  • Receptor Binding: The spatial arrangement of the phenyl ring and the aminomethyl group will dictate the molecule's ability to fit into the binding pockets of enzymes and receptors. The different geometries of the 3-yl and 5-yl isomers could lead to variations in binding affinity and selectivity.

  • Physicochemical Properties: The position of the basic aminomethyl group will affect the overall pKa and lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. These differences can have a profound impact on the bioavailability and in vivo efficacy of the compounds.

It is plausible that one isomer may exhibit enhanced activity in a particular therapeutic area (e.g., antifungal, anticancer) while the other may be more potent in a different context or possess a more favorable safety profile. Head-to-head screening of these isomers in a panel of biological assays is essential to delineate their specific activities.

Analytical Separation and Quantification

For mixtures of these isomers, or for their quantification in biological matrices, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC):

  • Methodology: Reversed-phase HPLC using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a standard approach.

  • Separation Principle: The subtle differences in polarity between the two isomers should allow for their separation. The elution order will depend on the specific chromatographic conditions.

  • Detection: UV detection is suitable due to the presence of the phenyl and triazole chromophores.

Experimental Protocol for HPLC Separation:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide baseline separation of the two isomers, allowing for their individual quantification.

Conclusion

The 1-phenyl-1,2,4-triazol-5-yl and 3-yl methanamine isomers, while structurally similar, are distinct chemical entities with unique synthetic routes and characteristic spectroscopic profiles. The strategic placement of the aminomethyl group profoundly influences the electronic and steric properties of the molecule, which is anticipated to translate into different biological activities. This guide provides a foundational framework for the synthesis, characterization, and comparative analysis of these important triazole derivatives, underscoring the critical role of positional isomerism in drug discovery and development. Further empirical studies are warranted to fully elucidate the specific pharmacological profiles of each isomer.

References

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Sources

Foundational

An In-Depth Technical Guide to (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. This guide provides a comprehensive technical overview of a specific, yet promising derivative: (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, self-validating protocols, and a thorough exploration of its potential applications in drug development. We will delve into its synthesis, spectroscopic characterization, and potential biological activities, supported by authoritative references and detailed experimental methodologies.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties.[1] This scaffold is considered a "privileged" structure in medicinal chemistry due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[2] These attributes contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the development of a wide array of therapeutic agents.

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anticonvulsant properties.[3][4] Notable examples of marketed drugs containing this core structure include the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam. The subject of this guide, (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine, combines the proven 1,2,4-triazole core with a phenyl group and a reactive aminomethyl side chain, suggesting a high potential for novel biological activity and utility as a versatile building block in drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine is crucial for its application in drug development. The following table summarizes key computed and experimental data for this compound and its close analogs.

PropertyValueData Source
IUPAC Name (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine-
Molecular Formula C₉H₁₀N₄-
Molecular Weight 174.20 g/mol [5]
CAS Number Not available-
Appearance Predicted to be a solid at room temperature-
pKa Estimated basic pKa due to the primary amine-
LogP Predicted to be in a drug-like range-

Synthesis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

While a specific, dedicated synthesis for (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine is not extensively documented in a single source, a robust and logical synthetic strategy can be devised based on established methodologies for 1,2,4-triazole formation and functional group transformations. The following multi-step synthesis is proposed, leveraging common and reliable reactions in heterocyclic chemistry.

Overall Synthetic Workflow

SynthesisWorkflow A Phenylhydrazine C 1-Phenyl-1H-1,2,4-triazole A->C Einhorn-Brunner Reaction B Formic Acid B->C E 5-Bromo-1-phenyl-1H-1,2,4-triazole C->E Bromination D N-Bromosuccinimide (NBS) D->E G 1-Phenyl-1H-1,2,4-triazole-5-carbonitrile E->G Cyanation F Copper(I) Cyanide F->G I (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine G->I Reduction H Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) H->I

A proposed synthetic workflow for (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine.
Step 1: Synthesis of 1-Phenyl-1H-1,2,4-triazole

The initial step involves the formation of the 1,2,4-triazole ring. The Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine, provides a reliable route.[6] A variation of this involves the reaction of phenylhydrazine with formic acid.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (1.0 eq) and an excess of formic acid (5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 1-phenyl-1H-1,2,4-triazole.

Step 2: Bromination of 1-Phenyl-1H-1,2,4-triazole

Electrophilic bromination of the triazole ring is a key step to introduce a functional handle for subsequent transformations.

Experimental Protocol:

  • Reaction Setup: Dissolve 1-phenyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent like chloroform or acetic acid in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature while stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Cyanation of 5-Bromo-1-phenyl-1H-1,2,4-triazole

The bromo-substituted triazole can be converted to the corresponding nitrile, a versatile precursor to the aminomethyl group.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromo-1-phenyl-1H-1,2,4-triazole (1.0 eq) and copper(I) cyanide (1.2 eq) in a high-boiling polar aprotic solvent such as DMF or NMP.

  • Reaction Conditions: Heat the reaction mixture to 140-160 °C for 8-12 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude nitrile is then purified by column chromatography.

Step 4: Reduction of 1-Phenyl-1H-1,2,4-triazole-5-carbonitrile

The final step is the reduction of the nitrile to the primary amine.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C and add a solution of 1-phenyl-1H-1,2,4-triazole-5-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup). Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine. Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

An alternative to the above multi-step synthesis is the Gabriel Synthesis , which is a well-established method for preparing primary amines from alkyl halides.[8][9][10][11][12] This would involve the initial synthesis of 1-phenyl-5-(chloromethyl)-1H-1,2,4-triazole, followed by reaction with potassium phthalimide and subsequent hydrazinolysis.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2s1HTriazole C3-H
~7.4-7.6m5HPhenyl protons
~4.0-4.2s2H-CH₂-NH₂
~1.5-2.5br s2H-NH₂

Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~155-160Triazole C5
~145-150Triazole C3
~135-140Phenyl C1' (ipso)
~128-130Phenyl C2', C3', C4', C5', C6'
~40-45-CH₂-NH₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z ≈ 174

  • Key Fragmentation Patterns: Loss of the aminomethyl group (-CH₂NH₂), fragmentation of the triazole ring, and characteristic fragments from the phenyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[2][16]

Expected IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretchPrimary amine (-NH₂)
3000-3100C-H stretchAromatic C-H
2850-2950C-H stretchAliphatic C-H (-CH₂-)
~1600N-H bendPrimary amine (-NH₂)
1450-1550C=C and C=N stretchAromatic and triazole rings
1000-1200C-N stretchC-N bonds

Potential Biological Activities and Mechanism of Action

The biological profile of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine has not been extensively reported. However, based on the activities of structurally related 1,2,4-triazole derivatives, several potential therapeutic applications can be hypothesized.

BiologicalActivities A (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine B Antifungal Activity A->B C Anticancer Activity A->C D Antimicrobial Activity A->D E Inhibition of CYP51 B->E Mechanism F Induction of Apoptosis C->F Mechanism G Inhibition of Bacterial Enzymes D->G Mechanism

Potential biological activities of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine.
Antifungal Activity

Many 1,2,4-triazole derivatives exhibit potent antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] It is plausible that (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine could exhibit similar activity.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer agents.[17] These compounds can act through various mechanisms, including the inhibition of kinases, tubulin polymerization, or by inducing apoptosis. The presence of the phenyl and aminomethyl groups on the triazole ring of the title compound provides opportunities for interactions with various biological targets implicated in cancer.

Antimicrobial Activity

Substituted 1,2,4-triazoles have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[18][19] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes.

Self-Validating Protocols for Biological Screening

To ensure the trustworthiness and reproducibility of biological data, self-validating experimental protocols are essential.

Antifungal Susceptibility Testing

Protocol: Broth Microdilution Assay (CLSI M27-A3)

  • Preparation of Inoculum: Prepare a standardized fungal inoculum from a fresh culture.

  • Compound Dilution: Prepare a serial two-fold dilution of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Controls:

    • Positive Control: A known antifungal agent (e.g., fluconazole).

    • Negative Control: Fungal inoculum without any compound.

    • Sterility Control: Medium without inoculum.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the negative control.

In Vitro Anticancer Activity Assay

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine for 48-72 hours.

  • Controls:

    • Positive Control: A known cytotoxic drug (e.g., doxorubicin).

    • Vehicle Control: Cells treated with the solvent used to dissolve the compound.

    • Untreated Control: Cells in medium alone.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine is a molecule of significant interest for drug discovery and development. Its structure, combining the privileged 1,2,4-triazole scaffold with a phenyl group and a reactive aminomethyl moiety, suggests a high potential for diverse biological activities. This guide has provided a comprehensive overview of its synthesis, characterization, and potential therapeutic applications. The detailed protocols and underlying scientific principles presented herein are intended to empower researchers to further explore the potential of this and related compounds in the quest for novel and effective therapeutic agents.

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  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers. [Link]

  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. [Link]

  • Gunawan, G., & Mirzan, M. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). National University of Pharmacy. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]

  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. National University of Pharmacy. [Link]

  • In vitro Biological Evaluation of 1,2,4-triazole Mannich Base. ResearchGate. [Link]

  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]66627)

Sources

Exploratory

The 1-Phenyl-1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1-phenyl-1,2,4-triazole motif is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1,2,4-triazole motif is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] This five-membered heterocyclic ring, adorned with a phenyl substituent, possesses a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, that enable it to interact with a wide array of biological targets with high affinity.[1] This technical guide provides a comprehensive exploration of the 1-phenyl-1,2,4-triazole core, delving into its synthesis, diverse pharmacological activities, and underlying mechanisms of action. We will examine its pivotal role in the development of antifungal, anticancer, anti-inflammatory, and other therapeutic agents, supported by structure-activity relationship (SAR) insights, detailed experimental protocols, and visual representations of key pathways to empower researchers in their drug discovery endeavors.

The Physicochemical Landscape and Synthetic Strategies

The 1,2,4-triazole ring exists in two tautomeric forms, with the 1H-tautomer being the more stable and prevalent isomer.[1][3] The addition of a phenyl group at the N1 position significantly influences the molecule's lipophilicity and steric profile, which are critical parameters for membrane permeability and target engagement. The aromatic nature of both the phenyl and triazole rings allows for crucial π-π stacking interactions within biological targets.

From a synthetic standpoint, the construction of the 1-phenyl-1,2,4-triazole scaffold is well-established, offering a high degree of flexibility for derivatization. A common and robust method involves the reaction of phenacyl chloride derivatives with 1,2,4-triazole in the presence of a base.[4] This approach allows for the introduction of various substituents on the phenyl ring of the phenacyl chloride, providing a direct route to a library of analogues for SAR studies.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

This protocol outlines a representative synthesis of a 1-phenyl-1,2,4-triazole intermediate, a common precursor for further elaboration.

Materials:

  • 2-bromo-1-(4-bromophenyl)ethan-1-one

  • 1H-1,2,4-triazole

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in acetonitrile, add 1H-1,2,4-triazole (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure 1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.

Causality Behind Experimental Choices:

  • Sodium bicarbonate: Acts as a mild base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

  • Reflux: Provides the necessary activation energy to ensure a reasonable reaction rate.

  • Aqueous workup: Removes water-soluble byproducts and unreacted starting materials.

  • Column chromatography: A standard purification technique to isolate the desired product from any remaining impurities.

Broad-Spectrum Biological Activities: A Multifaceted Scaffold

The 1-phenyl-1,2,4-triazole scaffold is a chameleon in the world of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][5] This versatility stems from the core's ability to be tailored with various functional groups, allowing for fine-tuning of its interaction with diverse biological targets.

Antifungal Prowess: The Hallmark of Triazoles

The most prominent and well-established application of the 1,2,4-triazole scaffold is in the development of potent antifungal agents.[2][6] Marketed drugs like fluconazole and itraconazole, while not strictly 1-phenyl-1,2,4-triazoles, have paved the way for extensive research into this class of compounds.

Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][7] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[2][7] The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the active site of CYP51, disrupting the demethylation of lanosterol.[2][7] This leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane, inhibiting growth.[2]

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole 1-Phenyl-1,2,4-Triazole Derivative Triazole->CYP51 Inhibition Anticancer_Mechanisms cluster_0 1-Phenyl-1,2,4-Triazole Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative1 Derivative A Tubulin Tubulin Polymerization Derivative1->Tubulin Inhibition Derivative2 Derivative B Aromatase Aromatase Derivative2->Aromatase Inhibition Kinases Signaling Kinases Derivative2->Kinases Inhibition Derivative3 Derivative C Apoptosis Apoptotic Pathways Derivative3->Apoptosis Induction CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest EstrogenDepletion Decreased Estrogen Aromatase->EstrogenDepletion SignalBlock Blocked Proliferation Signals Kinases->SignalBlock CellDeath Apoptosis Apoptosis->CellDeath

Caption: Diverse anticancer mechanisms of 1-phenyl-1,2,4-triazoles.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Derivatives of the 1-phenyl-1,2,4-triazole scaffold have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles. [8][9][10] Mechanism of Action: A primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. [10][11]COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. [9]Selective inhibition of COX-2 over COX-1 is a key objective to reduce the gastrointestinal side effects associated with traditional NSAIDs. [9]Docking studies have shown that these triazole derivatives can fit into the active site of COX-2, with some exhibiting high selectivity. [11]

Other Notable Biological Activities

The versatility of the 1-phenyl-1,2,4-triazole scaffold extends to a range of other therapeutic areas:

  • Antibacterial Activity: Certain derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). [1]* Antiviral Activity: The scaffold has been incorporated into molecules with antiviral properties, including activity against HIV. [2][12]* Anticonvulsant Activity: Several 1,2,4-triazole derivatives have been investigated for their anticonvulsant effects. [1][13]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-phenyl-1,2,4-triazole scaffold has yielded valuable insights into the structural requirements for various biological activities.

Target Activity Favorable Substitutions on the Phenyl Ring Favorable Substitutions on the Triazole Ring Key Observations
Antifungal Electron-withdrawing groups (e.g., halogens) often enhance activity. [1]The specific side chain is crucial for potent CYP51 inhibition.The overall molecular shape and lipophilicity are critical for fitting into the enzyme's active site.
Anticancer The substitution pattern significantly impacts activity and selectivity. Electron-withdrawing groups at the para-position can improve antiproliferative activity. [1]Varies depending on the mechanism. For tubulin inhibitors, specific aryl groups at the 5-position are important. [1]The nature and position of substituents on the phenyl ring are critical for modulating anticancer potency. [1]
Anti-inflammatory A sulfonamide group at the para-position is a common feature in selective COX-2 inhibitors. [11]Substitutions at the 3- and 5-positions can be modified to enhance potency and selectivity.The presence of a sulfonyl group appears to be important for anti-inflammatory activity. [9]

**Quantitative Structure-Activity Relationship (QSAR) studies have further elucidated the importance of electronic, hydrophobic, and steric parameters in determining the biological activity of 1,2,4-triazole derivatives.

Future Perspectives and Conclusion

The 1-phenyl-1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. [2]Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on:

  • Scaffold Hopping and Bioisosteric Replacement: Exploring variations of the core structure to improve potency and drug-like properties.

  • Hybrid Molecule Design: Combining the 1-phenyl-1,2,4-triazole motif with other pharmacophores to create dual-acting or synergistic agents.

  • Target Deconvolution: For compounds with novel activities, identifying the specific biological targets to elucidate their mechanisms of action.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.).
  • Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.).
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23).
  • The Biological Significance of the 1,2,4-Triazole Scaffold: An In-depth Technical Guide - Benchchem. (n.d.).
  • Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies - PubMed. (2014, August 18).
  • (PDF) Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats. (2025, November 11).
  • Synthesis and Structure−Activity Relationships of 1-Phenyl-1H-1,2,3-triazoles as Selective Insect GABA Receptor Antagonists | Journal of Agricultural and Food Chemistry - ACS Publications. (2006, January 19).
  • Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives - Current Research in Pharmaceutical Sciences. (2012, September 15).
  • A Review on 1, 2, 4 - Triazoles - Journal of Advanced Pharmacy Education and Research. (n.d.).
  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.).
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. (2024, December 21).
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (2025, August 18).
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (2021, September 30).
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (2022, November 12).
  • Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (n.d.).
  • "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (n.d.).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.).
  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine . Unlike generic textbook descri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine .

Unlike generic textbook descriptions, this guide focuses on a regioselective synthetic strategy starting from nitriles , specifically addressing the challenge of positioning the aminomethyl group at C5 while maintaining the N1-phenyl substitution.

Executive Summary & Strategic Analysis

The 1,2,4-triazole scaffold is a pharmacophore of immense significance in medicinal chemistry, found in antifungal (e.g., Fluconazole) and oncology candidates. The specific target, (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine , presents a synthetic challenge: ensuring the amine substituent is positioned at C5 rather than C3, and preventing over-alkylation of the primary amine.

The Synthetic Logic

Direct reaction of aminoacetonitrile with phenylhydrazine often leads to polymerization or complex mixtures due to the high reactivity of the free amine. Therefore, this protocol employs a Protection-Activation-Cyclization strategy:

  • Protection: Use of N-Boc-aminoacetonitrile to mask the nucleophilic amine.

  • Activation (Pinner Reaction): Conversion of the nitrile to an imidate ester, increasing electrophilicity.

  • Regiocontrol: Reaction with phenylhydrazine to form an amidrazone intermediate, which locks the nitrogen regiochemistry before ring closure.

  • Cyclization: Use of Triethyl Orthoformate (TEOF) as a one-carbon synthon to close the ring at C3.

Chemical Pathway Visualization

The following diagram illustrates the stepwise transformation and the critical intermediate states.

ReactionPathway SM N-Boc-Aminoacetonitrile (Starting Material) Imidate Imidate Ester (Intermediate 1) SM->Imidate SM->Imidate Step 1 Amidrazone Amidrazone (Intermediate 2) Imidate->Amidrazone Imidate->Amidrazone Step 2 ProtectedTriazole N-Boc-Triazole (Precursor) Amidrazone->ProtectedTriazole Amidrazone->ProtectedTriazole Step 3 FinalProduct (1-phenyl-1H-1,2,4-triazol-5-yl) methanamine (Target) ProtectedTriazole->FinalProduct ProtectedTriazole->FinalProduct Step 4 R1 MeOH, HCl (g) (Pinner Rxn) R2 Phenylhydrazine R3 Triethyl Orthoformate (TEOF), Reflux R4 TFA or HCl/Dioxane (Deprotection)

Caption: Stepwise conversion of nitrile to 1,2,4-triazole via Pinner and Amidrazone intermediates.

Detailed Experimental Protocol

Phase 1: Imidate Formation (Pinner Reaction)

Objective: Convert the inert nitrile into a reactive imidate ester.

  • Reagents:

    • tert-Butyl (cyanomethyl)carbamate (N-Boc-aminoacetonitrile) [1.0 equiv]

    • Anhydrous Methanol [Solvent, 10-15 volumes]

    • HCl gas (dried) OR Acetyl Chloride [1.1 equiv] (generates HCl in situ)

Procedure:

  • Dissolve N-Boc-aminoacetonitrile (10 mmol, 1.56 g) in anhydrous methanol (20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Critical Step: Slowly bubble dry HCl gas into the solution for 30 minutes, or dropwise add Acetyl Chloride (11 mmol) to generate anhydrous HCl. Note: Maintain temperature <5°C to prevent Boc cleavage.

  • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Concentrate the solvent under reduced pressure (keep bath <40°C) to obtain the Imidate Hydrochloride as a white/off-white solid.

  • Checkpoint: Use immediately in Phase 2. Do not store for long periods as imidates are hygroscopic and hydrolytically unstable.

Phase 2: Amidrazone Formation & Cyclization

Objective: Install the N1-phenyl group and close the heterocyclic ring.

  • Reagents:

    • Imidate Hydrochloride (from Phase 1)

    • Phenylhydrazine [1.0 equiv]

    • Triethyl Orthoformate (TEOF) [Solvent/Reagent, 10 volumes]

    • Triethylamine (TEA) [1.0 equiv] (to neutralize HCl salt)

Procedure:

  • Suspend the Imidate Hydrochloride in anhydrous THF or Ethanol (20 mL).

  • Add Triethylamine (10 mmol) dropwise at 0°C to liberate the free imidate base. Stir for 15 min.

  • Add Phenylhydrazine (10 mmol, 0.98 mL) dropwise.

  • Stir at room temperature for 2 hours. TLC monitoring should show consumption of imidate and formation of a new polar spot (Amidrazone).

  • Evaporate the solvent to yield the crude Amidrazone intermediate.

  • Cyclization: Redissolve the residue in Triethyl Orthoformate (TEOF) (15 mL).

  • Reflux the mixture (approx. 146°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] TEOF provides the C3 carbon. The amidrazone undergoes condensation to close the 1,2,4-triazole ring.

  • Cool to room temperature and concentrate under vacuum.

  • Purification: Purify the N-Boc-protected triazole via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Phase 3: Deprotection

Objective: Reveal the primary amine.

Procedure:

  • Dissolve the purified protected triazole in Dichloromethane (DCM) (10 mL).

  • Add Trifluoroacetic acid (TFA) (2 mL) or 4M HCl in Dioxane.

  • Stir at room temperature for 1–2 hours.

  • Concentrate to dryness.

  • Workup: Basify with saturated NaHCO3 solution and extract with EtOAc (3x). Dry organic layers over Na2SO4 and concentrate.

  • Final Product: (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine.

Quantitative Data & Process Parameters

ParameterSpecificationNotes
Starting Material N-Boc-aminoacetonitrileCAS: 85363-04-8
Key Intermediate Methyl 2-(Boc-amino)acetimidateHygroscopic; use immediately.
Stoichiometry 1:1:1 (Nitrile : Ph-Hydrazine : TEOF)TEOF used in excess as solvent.
Typical Yield 65–75% (Overall)Yield losses primarily in purification.
Reaction Time ~24 HoursTotal process time (3 steps).
Appearance Off-white to pale yellow solidMelting point characterization required.

Troubleshooting & Critical Controls

Self-Validating System Checks
  • Imidate Verification: Before adding phenylhydrazine, take a small aliquot of the imidate reaction, evaporate, and run an IR. Look for the disappearance of the Nitrile peak (

    
    2250 cm⁻¹) and appearance of the Imidate C=N peak (
    
    
    
    1650 cm⁻¹).
  • Regiochemistry Confirmation: The target molecule has a specific NMR signature.

    • C3-H Proton: Look for a singlet in the aromatic region (

      
       8.0–8.5 ppm).
      
    • C5-CH2 Protons: Look for a singlet or doublet (if coupled to NH) around

      
       4.0–4.5 ppm.
      
    • Differentiation: If the phenyl group were at N2 (unlikely with this method), the symmetry and shifts of the phenyl protons would differ.

Common Failure Modes
  • Boc Cleavage during Pinner Rxn: If the temperature rises >10°C during HCl addition, the Boc group may cleave, leading to polymerization of the free amino-imidate. Control: Strict temperature monitoring.

  • Incomplete Cyclization: If the TEOF reflux is too short, the acyclic amidrazone-formate intermediate may persist. Control: Monitor by LC-MS for mass [M+H]+ corresponding to the closed ring.

References

  • Sharma, P., et al. (2018).[3] Synthesis of 1,2,4-Triazol-3-imines via Selective Stepwise Cycloaddition of Nitrile Imines with Organo-cyanamides. Organic Letters. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole - Structure and Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications.[2] Retrieved from [Link]

Sources

Application

Application Note: Coordination Protocols for (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

This Application Note is designed for researchers utilizing (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine (hereafter referred to as L1 ) in the synthesis of coordination complexes and metal-organic frameworks. The guide sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine (hereafter referred to as L1 ) in the synthesis of coordination complexes and metal-organic frameworks.

The guide synthesizes standard protocols for aminomethyl-triazole derivatives, focusing on the specific steric and electronic properties of the 1-phenyl-5-substituted isomer.

Executive Summary & Ligand Profile[1][2]

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine is a bidentate, N,N-donor ligand featuring a hard primary amine donor and a borderline aromatic triazole nitrogen donor. Unlike its 4-amino analogues, the exocyclic methanamine arm provides high conformational flexibility, allowing the formation of stable 5-membered chelate rings with transition metals.

Ligand Architecture & Binding Modes
  • Primary Mode (Chelation): The ligand coordinates via the exocyclic amine nitrogen (–CH₂N H₂) and the endocyclic triazole nitrogen (N4 ). This forms a thermodynamically favored 5-membered metallacycle.

  • Secondary Mode (Bridging): In polynuclear assemblies or MOFs, the N2 nitrogen of the triazole ring can participate in bridging, forming M-L-M polymeric chains.

  • Steric Considerations: The N1-Phenyl group is bulky. It creates a hydrophobic pocket near the metal center, which can influence coordination geometry (often enforcing distorted octahedral or square planar geometries) and facilitate

    
     stacking interactions in the crystal lattice.
    
Chemical Properties Table
PropertyValue / DescriptionRelevance
Formula C₉H₁₀N₄Precursor stoichiometry
Donor Atoms N (amine), N (triazole)Bidentate chelation (

-N,N')
pKa (est) ~8.8 (Amine), ~2.5 (Triazole)pH control is critical for coordination
Solubility MeOH, EtOH, DMSO, DMFCompatible with solvothermal synthesis
Stability High thermal stabilitySuitable for MOF synthesis (>150°C)

Protocol A: Direct Coordination (M-L Complexes)

This protocol describes the synthesis of mononuclear complexes of the type


 or 

, where M = Cu(II), Ni(II), Co(II).
Materials
  • Ligand (L1): 1.0 mmol (174.2 mg)

  • Metal Salt: 1.0 mmol (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Base: Triethylamine (Et₃N) - Optional, for pH adjustment

Step-by-Step Methodology
  • Ligand Solubilization: Dissolve 1.0 mmol of L1 in 10 mL of warm absolute ethanol (50°C). Ensure complete dissolution; the solution should be clear.

  • Metal Addition: Dissolve 1.0 mmol of the metal salt in 5 mL of ethanol. Add this solution dropwise to the ligand solution under constant stirring.

    • Observation: A color change is immediate (e.g., Green

      
       Blue for Copper).
      
  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Why: The exocyclic amine requires thermal energy to overcome the entropic barrier of organizing the chelate ring, especially given the steric bulk of the N1-phenyl group.

  • Isolation:

    • If precipitate forms: Filter hot, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • If no precipitate: Concentrate the solution to 50% volume using a rotary evaporator. Allow to stand at 4°C overnight to induce crystallization.

  • Drying: Dry the product in a vacuum desiccator over CaCl₂ for 24 hours.

Expected Results (FTIR Signatures)
  • 
    (NH₂):  Shifts from ~3300-3400 cm⁻¹ (free ligand) to lower frequencies or changes profile upon coordination.
    
  • 
    (C=N) Triazole:  Shift of +10–20 cm⁻¹ indicating ring nitrogen coordination.
    
  • M-N Bond: Appearance of new bands in the far-IR region (400–500 cm⁻¹).

Protocol B: Schiff Base Derivatization (The "Synthon" Route)

The primary amine group of L1 makes it an excellent precursor for Schiff base ligands, which are often more stable and offer tridentate (ONO) binding pockets.

Reaction Logic

L1 + Salicylaldehyde


Schiff Base (L_SB)  + H₂O
Methodology
  • Stoichiometry: Mix 1.0 mmol of L1 and 1.0 mmol of Salicylaldehyde in 15 mL Ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reflux: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Complexation (In-situ): Once the imine is formed (yellow/orange color), add 1.0 mmol of Metal Acetate directly to the hot solution. Reflux for an additional 2 hours.

  • Workup: Cool to room temperature. The Schiff base metal complex usually precipitates as a solid. Filter and wash with cold ethanol.

Visualization of Coordination Logic

The following diagram illustrates the competitive binding modes and the formation of the chelate ring.

G Ligand (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine Amine Exocyclic Amine (-CH2-NH2) Ligand->Amine TriazoleN Triazole Nitrogen (N4) Ligand->TriazoleN Phenyl N1-Phenyl Group (Steric Bulk) Ligand->Phenyl Attached at N1 Metal Metal Ion (Cu, Ni, Co) Amine->Metal Coordination Chelate 5-Membered Metallacycle Amine->Chelate TriazoleN->Metal Coordination TriazoleN->Chelate Phenyl->Metal Steric Hindrance Metal->Chelate Forms

Caption: Logical map of the coordination environment. The N1-Phenyl group provides steric bulk, directing the metal to the N4/Amine pocket to form a stable 5-membered ring.

Experimental Workflow Diagram

Workflow Start Start: Ligand L1 Solubilization 1. Solubilize L1 (EtOH, 50°C) Start->Solubilization Decision Route Selection? Solubilization->Decision RouteA Route A: Direct Complexation Decision->RouteA Simple Chelate RouteB Route B: Schiff Base Decision->RouteB Functionalized AddMetal Add Metal Salt (1:1 or 1:2) Dropwise RouteA->AddMetal RefluxA Reflux 3-5 hrs (pH check: Neutral) AddMetal->RefluxA Isolation Isolation (Evaporation/Filtration) RefluxA->Isolation AddAldehyde Add Salicylaldehyde + Cat. AcOH RouteB->AddAldehyde ImineForm Form Imine (Reflux 4h) AddAldehyde->ImineForm AddMetalB Add Metal Acetate (In-situ) ImineForm->AddMetalB AddMetalB->Isolation Char Characterization (IR, NMR, XRD) Isolation->Char

Caption: Decision tree for experimental synthesis. Route A yields simple chelates; Route B yields Schiff base complexes.

Characterization Checklist

To validate the integrity of the complex, ensure the following data points are collected:

  • Elemental Analysis (CHN): Confirm the Metal:Ligand ratio (usually 1:2 for neutral ligands with mono-anionic counterions, or 1:1 for dianionic Schiff bases).

  • Molar Conductivity:

    • Dissolve complex in DMSO (

      
       M).
      
    • Non-electrolyte: Indicates counterions (e.g., Cl⁻) are coordinated to the metal.

    • Electrolyte: Indicates counterions are outside the coordination sphere.

  • Magnetic Susceptibility:

    • Crucial for Cu(II) and Co(II) to distinguish between monomeric (paramagnetic) and bridged polymeric (often antiferromagnetic coupling via triazole bridges) structures [1].

Safety & Handling

  • Triazole Derivatives: Generally stable, but handle with gloves. Avoid inhalation of dust.

  • Heavy Metals: Dispose of Copper, Nickel, and Cobalt waste in designated heavy metal streams.

  • Solvents: Ethanol and Methanol are flammable; perform reflux in a fume hood.

References

  • Haasnoot, J. G. (2000).[1] Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands.[1] Coordination Chemistry Reviews, 200–202, 131–185.[1] Link

  • Sumrra, S.H., et al. (2020).[2] Efficient synthesis, characterization, and in vitro bactericidal studies of unsymmetrically substituted triazole-derived Schiff base ligand and its transition metal complexes.[2] Monatshefte für Chemie, 151(4), 549-557.[2] Link

  • Büyükkıdan, N., et al. (2022).[3] New Schiff Bases Derived from 3,4-Diamino-1H-1,2,4-Triazole-5(4H)-Thione.[3] Journal of Scientific Reports-A, 48, 25-41.[3] Link

  • Ojha, R., et al. (2011). Schiff bases of 1,2,4-triazoles as potential antifungal agents.[3][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for biological activity of triazole-amines). Link

(Note: While specific literature on the exact "1-phenyl-5-methanamine" isomer is rare, the protocols above are derived from the established chemistry of the 4-amino and 3-amino-1,2,4-triazole class, adapted for the exocyclic amine functionality.)

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine HCl Technical Support Center: (1-phenyl-1H-1,2,4-triazol-5-yl)me...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine HCl

Technical Support Center: (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine HCl

Overview: This guide addresses the purification of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride (CAS: 1795307-16-2 / Analogous Free Base CAS: 163217-56-3). This scaffold is a critical intermediate in the synthesis of LSD1 inhibitors and other epigenetic modulators.

The presence of the primary amine, the basic triazole ring, and the hydrophobic phenyl group creates a "push-pull" solubility profile that often leads to oiling out during salt formation. This guide provides troubleshooting for these specific physicochemical challenges.

Module 1: Troubleshooting & FAQs

Q1: My crude product is a sticky, hygroscopic gum (oiling out) instead of a solid. How do I induce crystallization?

Diagnosis: This is the most common issue with aminomethyl-triazole salts. It occurs when the lattice energy of the crystal cannot overcome the solvation energy of the impurities (often residual DMF, DMSO, or excess acid). The Fix: The "Dual-Solvent Trituration" Protocol.

  • Dry the Oil: High vacuum (0.1 mbar) for 4 hours at 40°C to remove entrained solvents.

  • Dissolution: Dissolve the gum in the minimum amount of hot absolute ethanol (EtOH) or methanol (MeOH).

  • Cloud Point: Add diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) dropwise until persistent turbidity appears.

  • Aging: Stop stirring. Let it sit at room temperature for 1 hour, then move to 4°C.

  • Scratching: If oil reappears, scratch the flask wall with a glass rod at the oil-solvent interface to provide nucleation sites.

Q2: The solid is pink or brown. Is it degraded?

Diagnosis: Likely not degraded. This discoloration is typical of oxidation byproducts from phenylhydrazine residues used during the ring-closure synthesis (e.g., Pellizzari or Einhorn-Brunner reactions). The Fix: Activated Carbon Treatment.

  • Dissolve the salt in hot MeOH.

  • Add activated charcoal (5 wt%).

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite pad.

  • Recrystallize the filtrate immediately.

Q3: NMR shows a mixture of isomers (1,2,4-triazol-5-yl vs. 3-yl). Can I separate them?

Diagnosis: Regioisomerism is inherent to the cyclization of amidrazones. The 5-yl isomer (target) typically has different solubility than the 3-yl isomer due to the steric clash between the phenyl ring and the aminomethyl group. The Fix: Fractional Crystallization.

  • The 5-yl isomer hydrochloride is generally more soluble in polar protic solvents than the 3-yl isomer due to the disrupted planarity (steric hindrance).

  • Protocol: Suspend the mixture in cold Ethanol. The solid remaining is often enriched in the unwanted isomer (check via 1H NMR). The filtrate contains your target. Evaporate and recrystallize the filtrate.

Module 2: Validated Purification Protocols

Protocol A: Recrystallization (Standard)

Best for: Removing minor inorganic salts and colored impurities.

ParameterSpecificationNotes
Solvent A (Good) Absolute Ethanol (EtOH)High solubility at boiling; moderate at RT.
Solvent B (Bad) Diethyl Ether (Et₂O)Antisolvent to force precipitation.
Concentration 1g solute / 5-7 mL EtOHMaintain saturation.
Temperature Reflux

RT

-20°C
Slow cooling is critical to avoid oiling.

Step-by-Step:

  • Dissolve crude HCl salt in boiling EtOH.

  • If insoluble particles remain, filter hot (remove inorganic salts like NaCl/KCl).

  • Remove heat. Add Et₂O dropwise until the solution turns slightly milky.

  • Add a few drops of EtOH to clear the solution.

  • Wrap flask in foil (insulate) and allow to cool to RT undisturbed.

  • Filter the white needles/prisms and wash with cold Et₂O.

Protocol B: Acid-Base Swing (Deep Cleaning)

Best for: Removing non-basic impurities (unreacted nitriles/hydrazides) and "oils" that refuse to crystallize.

Logic: The triazole-amine is basic. Impurities that are neutral (starting materials) will not migrate into the aqueous phase at low pH.

AcidBaseSwing start Crude HCl Salt (Impure) step1 Dissolve in H2O (pH < 2) start->step1 step2 Wash with EtOAc x2 step1->step2 waste1 Discard Organic Layer (Neutrals/Acids removed) step2->waste1 step3 Basify Aqueous Layer (Na2CO3 to pH > 10) step2->step3 Aqueous Phase step4 Extract with DCM or EtOAc x3 step3->step4 step5 Dry Organic Layer (Na2SO4) & Evaporate step4->step5 freebase Free Base Oil/Solid step5->freebase step6 Re-salt: Dissolve in EtOH, add 4M HCl in Dioxane freebase->step6 final Pure HCl Salt (Precipitate) step6->final

Figure 1: Acid-Base Swing workflow for isolating the pure amine from neutral organic impurities.

Module 3: Analytical Validation

1. Proton NMR (DMSO-d6):

  • Diagnostic Shift: Look for the methylene protons (

    
    ). In the free base, they appear around 
    
    
    
    3.8-4.0 ppm. In the HCl salt , this shifts downfield to
    
    
    4.2-4.5 ppm due to the ammonium cation.
  • Ammonium Protons: A broad singlet at

    
     8.5+ ppm (
    
    
    
    ) confirms salt formation.
  • Triazole Proton: If the C3 position is unsubstituted (H), look for a singlet around

    
     8.0-8.5 ppm.
    

2. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Note: The amine is polar. You need low organic % at the start (e.g., 5% ACN) to retain it.

  • Detection: 254 nm (Phenyl ring absorption).

References

  • Khomenko, D. M., et al. (2022).[1][2] "[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling." Organic & Biomolecular Chemistry, 20, 8040-8048. (Demonstrates synthesis and HCl salt isolation of the close trifluoromethyl analog).

  • Essid, I., et al. (2008). "5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole." Acta Crystallographica Section E, 64(11), o2136. (Crystallographic data and recrystallization solvents for the 5-amino analog).

  • Kaur, P., et al. (2018).[3] "A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives." International Research Journal of Pharmacy, 9(7).[3] (General review of triazole synthesis and workup procedures).

Sources

Optimization

Solubility issues of 1-phenyl-1,2,4-triazole derivatives in organic solvents

Technical Support Center: Solubility & Handling of 1-Phenyl-1,2,4-Triazole Derivatives Case ID: TRZ-SOL-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling of 1-Phenyl-1,2,4-Triazole Derivatives

Case ID: TRZ-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Brick Dust" Challenge

Researchers often encounter a paradox with 1-phenyl-1,2,4-triazole derivatives: they possess high melting points (indicating strong crystal lattice energy) yet often display poor solubility in both water and standard non-polar organic solvents.

The Root Cause: The 1,2,4-triazole ring is an electron-deficient aromatic system with high dipole moments. When substituted with a phenyl group, the molecule exhibits strong


-

stacking and intermolecular hydrogen bonding (specifically at the N2/N4 positions). This creates a high Crystal Lattice Energy (

)
barrier that solvents must overcome.
  • Non-polar solvents (Hexane/Toluene): Cannot overcome the dipole-dipole interactions of the crystal.

  • Protic solvents (Water/Alcohols): Often struggle with the hydrophobic phenyl ring unless specific H-bonding motifs are matched.

This guide provides the protocols to overcome these thermodynamic barriers.

Diagnostic Workflow

Before selecting a solvent system, categorize your specific derivative using the following logic flow.

SolubilityLogic cluster_legend Action Key Start Start: Derivative Characterization CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 150°C (High Lattice Energy) CheckMP->HighMP High Crystallinity LowMP MP < 100°C (Lipophilic/Amorphous) CheckMP->LowMP Low Crystallinity CheckFunc Check Substituents HighMP->CheckFunc SolventB Recryst: EtOH/Hexane Dissolution: DCM or EtOAc LowMP->SolventB Acidic Acidic Groups (-OH, -COOH, -SH) CheckFunc->Acidic Basic Basic Groups (Amines, Pyridines) CheckFunc->Basic Neutral Neutral/Halides CheckFunc->Neutral SolventD Strategy: Base Solubilization (Use NaOH/Carbonate) Acidic->SolventD SolventC Strategy: Salt Formation (Use HCl or Mesylate) Basic->SolventC SolventA Recryst: DMF/Water or DMSO/EtOH Dissolution: Warm DMSO Neutral->SolventA Legend1 Standard Protocol Legend2 Chemical Modification

Figure 1: Decision matrix for solvent selection based on physicochemical properties of the triazole derivative.

Solvent System Selection Guide

The following table synthesizes Hansen Solubility Parameter (HSP) data and empirical lab results. 1,2,4-triazoles generally have high polarity (


) and hydrogen bonding (

) components.

Target HSP for 1,2,4-Triazole Core:



Solvent ClassSuitabilityRecommended Use CaseTechnical Notes
Dipolar Aprotic High Stock solutions, NMR, Biological screeningDMSO, DMF, NMP. Best for overcoming lattice energy. Warning: High boiling points make product recovery difficult.
Protic Polar Moderate Recrystallization, HPLC Mobile PhaseMethanol, Ethanol, Isopropanol. Often require heating to dissolve. Solubility drops sharply upon cooling (ideal for crystallization).
Chlorinated Moderate Extraction, SynthesisDCM, Chloroform. Good for derivatives with lipophilic tails, but poor for high-melting "brick dust" analogs.
Ethers/Esters Low Anti-solvent (Precipitation)THF, Ethyl Acetate. THF is often "okay," but Et2O is almost always a non-solvent.
Hydrocarbons Very Low Impurity washingHexane, Heptane. Use to wash away non-polar impurities from the solid crystal.

Troubleshooting Modules (FAQs)

Scenario A: "My compound oils out during recrystallization instead of forming crystals."

Diagnosis: This is a classic issue with phenyl-triazoles. The compound enters a "labile zone" where liquid-liquid phase separation (LLPS) occurs before crystallization because the solvent polarity is not optimized, or the cooling is too rapid.

Protocol: The "Dual-Solvent Swing"

  • Dissolve: Dissolve crude material in the minimum amount of hot Ethanol (or Methanol).

  • Equilibrate: Hold at reflux.

  • Titrate: Add hot water dropwise until persistent turbidity is just observed.

  • Clear: Add one drop of hot Ethanol to clear the solution.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass.

  • Slow Cool: Wrap the flask in foil/towel to cool to RT over 4–6 hours. Do not put it directly in an ice bath.

Scenario B: "The compound precipitates when I dilute my DMSO stock into aqueous media for bioassays."

Diagnosis: "Kinetic Solubility" failure. The rapid change in dielectric constant causes immediate crashing out, often forming micro-precipitates that cause false negatives in assays.

Protocol: The Step-Down Dilution Do not jump from 100% DMSO to 1% DMSO/Water.

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

  • Final: Dilute the Intermediate into the aqueous buffer. The PEG/PG acts as a bridging co-solvent to stabilize the transition.

Scenario C: "I cannot get a stable baseline in HPLC; peaks are tailing."

Diagnosis: The basic nitrogen (N4) on the triazole ring is interacting with silanol groups on the column, or the compound is partially precipitating in the mobile phase.

Protocol: Buffered Mobile Phase

  • Avoid: Pure Water/Acetonitrile gradients.

  • Use: 10 mM Ammonium Acetate (pH 5.5) or 0.1% Formic Acid.

  • Why: Protonating the triazole ring (pKa ~ 2-3) or masking silanols improves peak shape. Ensure the organic modifier (ACN/MeOH) is sufficient (>30%) to keep the phenyl ring solvated.

Advanced: Thermodynamic Modeling & Salt Formation

For process chemistry scaling, relying on "trial and error" is inefficient.

Thermodynamic Modeling (Apelblat Equation) To predict solubility (


) at different temperatures (

), fit your data to the Modified Apelblat Equation. This is the industry standard for triazole heterocycles [1].


  • A, B, C: Empirical constants derived from measuring solubility at 3 temperatures.

  • Application: If you know the solubility at 25°C and 60°C, you can predict the "crash point" temperature for cooling crystallization.

Salt Formation Strategy If intrinsic solubility is


, convert the triazole to a salt.
  • Reagent: Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl) in dry ether.

  • Mechanism: Protonation occurs at the N4 position.

  • Result: Phenyl-triazolium salts often exhibit >100x water solubility compared to the free base [4].

References

  • Li, X., et al. (2016). "Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents." The Journal of Chemical Thermodynamics. Link

  • Abbott, S. "Hansen Solubility Parameters: Basics and Applications." Hansen-Solubility.com. Link

  • BenchChem. "Common challenges in the synthesis and purification of 1,2,4-triazole derivatives." Link

  • Al-Masoudi, N., et al. (2022).[1][2] "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Pharmacology. Link

  • Cheméo. "Chemical Properties and Phase Data of 1H-1,2,4-Triazole." Link

Sources

Troubleshooting

Recrystallization solvents for (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

Technical Support Center: Recrystallization & Purification of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine Technical Abstract & Chemical Context Compound: (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine Chemical Class: 1,2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization & Purification of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

Technical Abstract & Chemical Context

Compound: (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine Chemical Class: 1,2,4-Triazole / Primary Alkyl Amine Key Properties:

  • Basicity: The exocyclic primary amine (

    
    ) is significantly basic (
    
    
    
    ), making the compound sensitive to acidic impurities and
    
    
    absorption.
  • Polarity: High polarity due to the triazole ring and amine group, balanced by the lipophilic phenyl ring.

  • Solubility Profile: Soluble in polar protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF). Sparingly soluble in non-polar solvents (Hexane, Toluene).

Editorial Note: While specific literature on the recrystallization of this exact methanamine derivative is proprietary or sparse, the protocols below are derived from structurally homologous 1-phenyl-1,2,4-triazole systems [1][4][6].

Solvent Selection Guide

The choice of solvent depends heavily on the purity of your crude material and the presence of specific impurities (e.g., unreacted nitriles or hydrazines).

Primary Solvent Systems (Recommended)
Solvent SystemRatio (v/v)Application CaseExpected Outcome
Ethanol (Abs.) 100%Standard Protocol. Best for general purification of crude solid.Fine, white needles or plates.
Methanol 100%High Solubility. Use if the compound is too insoluble in ethanol.Smaller crystals; higher recovery loss due to solubility.
EtOH / Water 90:10 to 70:30Polar Impurities. Use if inorganic salts or highly polar byproducts are present.Slower crystallization; larger crystal size.
EtOAc / Hexane Solvent / Anti-solventLipophilic Impurities. Use if the crude is sticky or contains non-polar oils.Precipitation of white powder (less crystalline).
Solvent Decision Tree

SolventSelection Start Start: Crude Material Evaluation IsSolid Is the crude a solid? Start->IsSolid Yes IsOil Is the crude an oil/gum? Start->IsOil No SolubilityCheck Check Solubility in Boiling EtOH IsSolid->SolubilityCheck ProtocolC Protocol C: EtOAc + Hexane (Anti-Solvent Precipitation) IsOil->ProtocolC To induce solid Dissolves Dissolves completely? SolubilityCheck->Dissolves Yes Insoluble Remains insoluble? SolubilityCheck->Insoluble No ProtocolA Protocol A: Pure Ethanol (Standard Recrystallization) Dissolves->ProtocolA ProtocolB Protocol B: Methanol (Higher Polarity) Insoluble->ProtocolB

Caption: Decision logic for selecting the optimal solvent system based on crude physical state and solubility.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: Routine purification of solid crude with >85% purity.

  • Preparation: Place 1.0 g of crude (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine in a 50 mL Erlenmeyer flask.

  • Dissolution: Add absolute ethanol (approx. 5–10 mL) and heat to boiling on a hot plate/water bath.

    • Note: If the solid does not dissolve, add ethanol in 1 mL increments until clear.

  • Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Crystallization: Remove from heat. Cap the flask loosely.

    • Allow to cool to Room Temperature (RT) slowly (over 30-60 mins).

    • Once at RT, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Collection: Filter the crystals using vacuum filtration. Wash with cold ethanol (

    
    ).
    
  • Drying: Dry under vacuum at

    
     for 4 hours.
    
Protocol C: Anti-Solvent Precipitation (EtOAc / Hexane)

Best for: Oily crudes or removing non-polar impurities.

  • Dissolution: Dissolve the crude oil/gum in the minimum amount of warm Ethyl Acetate (EtOAc).

  • Precipitation: While stirring, add Hexane dropwise until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc to just clear the solution again.

  • Cooling: Allow the mixture to stand undisturbed. As it cools, the product should crystallize out, leaving impurities in the mother liquor.

Troubleshooting & FAQs

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as the solution cools. Cause: The solution is too concentrated, or the cooling is too rapid, causing the compound to crash out as a supercooled liquid before nucleation can occur. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (dilute by 10-20%).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally.

Issue: Colored Impurities

Symptom: Product is yellow/brown instead of white. Cause: Oxidation products of the amine or trace transition metals. Corrective Action:

  • Activated Carbon: During the hot dissolution step (Step 2 of Protocol A), add Activated Charcoal (1-2% by weight). Stir for 5 minutes, then filter hot through Celite to remove the carbon.

FAQ: Salt Formation

Q: My free base amine is unstable/hygroscopic. What should I do? A: Primary amines on triazoles can absorb


 from the air. It is highly recommended to convert the product to its Hydrochloride (HCl)  or Picrate  salt for long-term storage.
  • Method: Dissolve the amine in Ethanol, add 1.1 eq of HCl (in dioxane or ether), and precipitate the salt with Ether. The salt is generally more stable and has a sharper melting point [1][5].

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Product Dissolve Dissolve in Hot Solvent (e.g., EtOH) Crude->Dissolve Charcoal Add Activated Carbon (If Colored) Dissolve->Charcoal Optional FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Charcoal->FilterHot Cooling Slow Cooling (RT -> 0°C) FilterHot->Cooling Isolate Vacuum Filtration Cooling->Isolate Dry Dry & Analyze (NMR, MP) Isolate->Dry

Caption: Step-by-step workflow for the purification of 1,2,4-triazole amines, including optional decolorization steps.

References

  • BenchChem Technical Support. (2025).[1][2][3] Purification of 1,2,4-Triazole Salts and Derivatives.[3][4][5] BenchChem.[1][2][3]

  • Dolzhenko, A. V., et al. (2009).[6] 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).[6] PMC / NIH.

  • Allouch, F., et al. (2004).[7] 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica / NIH.

  • PubChem. (2025).[8][9] 1-phenyl-1H-1,2,4-triazole Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2025). Safety Data Sheet & Properties: (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine. Merck.[10]

  • ResearchGate. (2018). A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives.

Sources

Optimization

Technical Support Center: Purity Optimization for 1-Phenyl-1,2,4-Triazole

Status: Operational Ticket ID: TRZ-PUR-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TRZ-PUR-001 Lead Scientist: Dr. A. Vance, Senior Applications Chemist Scope: Impurity profiling, removal of genotoxic precursors (phenylhydrazine), isomer separation, and decolorization.[1]

Introduction: The Purity Paradox

Welcome to the technical support hub for 1-phenyl-1,2,4-triazole synthesis. If you are accessing this guide, you are likely encountering the classic "triazole paradox": the reaction conditions required to close the triazole ring (often involving phenylhydrazine and formamide/formic acid) are robust, but they generate impurities—specifically phenylhydrazine residues and regioisomers —that are notoriously difficult to separate due to overlapping solubility profiles.[1]

This guide moves beyond generic advice. We utilize pKa-based discrimination and thermodynamic solubility differences to engineer a purification protocol that ensures pharmaceutical-grade purity.

Tier 1: Critical Safety & Genotoxicity (Phenylhydrazine Removal)

Q: I have residual Phenylhydrazine (PHD) in my crude product. Standard washes aren't working. How do I remove it?

The Issue: Phenylhydrazine is a known genotoxin and sensitizer. It is also air-sensitive, oxidizing to dark tar. The Science: The separation difficulty arises because both the product (1-phenyl-1,2,4-triazole) and the impurity (phenylhydrazine) are weak bases. However, their basicity differs significantly, creating a "Goldilocks Zone" for separation.[1]

  • 1-Phenyl-1,2,4-triazole: Conjugate acid pKa

    
     2.2 (Very weak base).[1]
    
  • Phenylhydrazine: Conjugate acid pKa

    
     5.2 (Moderately weak base).[1]
    

The Solution: The "pH 3.5 Shift" Protocol By buffering your aqueous wash to pH 3.0–3.5, you can force the phenylhydrazine into the aqueous phase (protonated) while keeping the triazole in the organic phase (neutral).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude reaction mass in Ethyl Acetate or DCM (10 mL/g).

  • The Critical Wash: Wash the organic layer twice with 0.5 M Citrate or Phosphate Buffer (pH 3.0–3.5) .

    • Mechanism:[1][2][3][4][5][6][7] At pH 3.2, Phenylhydrazine (pKa 5.[1]2) exists >99% as the water-soluble cation (

      
      ).[1] The triazole (pKa 2.[8]2) exists >90% as the neutral free base (
      
      
      
      ), remaining in the organic layer.[1]
  • Scavenging (Optional but Recommended): If trace PHD persists (<1000 ppm), add 1.1 equivalents (relative to estimated impurity) of acetone or benzaldehyde to the organic phase and stir for 30 minutes.[1]

    • Mechanism:[1][2][3][4][5][6][7] This converts volatile/toxic hydrazine into a hydrazone, which has vastly different solubility properties and is often removed during subsequent crystallization.[1]

  • Final Wash: Wash with saturated

    
     (to remove buffer traces) and Brine. Dry over 
    
    
    
    .[1]

Tier 2: Isomer Separation (1-Phenyl vs. 4-Phenyl)

Q: My melting point is broad, and NMR shows a second set of peaks. Is this the 4-phenyl isomer?

The Issue: The synthesis of 1-substituted triazoles often produces the 4-substituted isomer as a byproduct (or major product if conditions drift). The Science:

  • 1-Phenyl-1,2,4-triazole: Asymmetric.[1] Low Melting Point (~53–56°C) .[1] High solubility in common organic solvents.

  • 4-Phenyl-1,2,4-triazole: Symmetric (

    
    ).[1] High Melting Point (~120–122°C) .[1] Significantly lower solubility in non-polar solvents due to efficient crystal packing.
    

The Solution: Thermodynamic Filtration We exploit the massive melting point difference.

Troubleshooting Flow:

  • Solvent Selection: Use Toluene or Heptane/Toluene (1:1) .[1]

  • Process:

    • Dissolve the crude mixture in the minimum amount of hot toluene (80°C).

    • Cool slowly to 40°C (Do not cool to 0°C yet).

    • Observation: If a white solid precipitates at 40°C, it is likely the 4-phenyl isomer .

  • Filtration: Filter the warm solution. The solid collected is the impurity.

  • Crystallization: Cool the filtrate (containing the desired 1-phenyl isomer) to 0°C–5°C to crystallize the target product.

Tier 3: Color Removal (De-tarring)[1]

Q: My product is reddish-brown instead of white. Recrystallization isn't fixing it.

The Issue: Phenylhydrazine oxidizes rapidly to form diazenyl species and azo-tars, which are potent chromophores ("color bodies").[1] The Science: These impurities are often non-polar and co-crystallize with the product. Standard carbon treatment is often insufficient because the color bodies are trapped inside the crystal lattice.

The Solution: Reductive Bleaching

  • Dissolve: Dissolve crude material in Ethanol/Water (3:1) .

  • Chemical Bleach: Add Sodium Dithionite (

    
    )  (5 wt% relative to crude) and stir at 50°C for 30 minutes.
    
    • Mechanism:[1][3][4][5][6][7] Dithionite reduces the colored azo (

      
      ) linkages back to colorless hydrazine derivatives, which remain in the aqueous mother liquor.[1]
      
  • Adsorption: Add Activated Carbon (10 wt%) and stir for another 15 minutes.

  • Filter & Crystallize: Filter hot through Celite. Cool to crystallize.

Visual Troubleshooting Guides

Workflow 1: The "Goldilocks" Extraction Logic

This diagram illustrates the pKa-based separation strategy described in Tier 1.

ExtractionLogic Mix Crude Mixture (Triazole + Phenylhydrazine) AcidWash Wash with pH 3.2 Buffer (Citrate/Phosphate) Mix->AcidWash Dissolve & Mix OrgLayer Organic Phase (Ethyl Acetate) AcidWash->OrgLayer Phase Sep AqLayer Aqueous Phase (Buffer) AcidWash->AqLayer Phase Sep TriazoleState 1-Phenyl-1,2,4-Triazole (Neutral, >90%) OrgLayer->TriazoleState Retains Product PHDState Phenylhydrazine (Protonated Cation, >99%) AqLayer->PHDState Removes Impurity

Caption: pKa-driven separation. At pH 3.2, the impurity (pKa 5.[1]2) is ionized and water-soluble, while the product (pKa 2.2) remains neutral and organic-soluble.[1]

Workflow 2: Master Purification Decision Tree

PurificationTree Start Crude 1-Phenyl-1,2,4-Triazole Q_Color Is the solid colored (Red/Brown)? Start->Q_Color Action_Dithionite Add Na2S2O4 + Carbon Recrystallize (EtOH/H2O) Q_Color->Action_Dithionite Yes Q_Isomer Check HPLC/NMR: Isomer or Hydrazine? Q_Color->Q_Isomer No Action_Dithionite->Q_Isomer Branch_Hydrazine Hydrazine Detected Q_Isomer->Branch_Hydrazine Branch_Isomer 4-Phenyl Isomer Detected Q_Isomer->Branch_Isomer Action_AcidWash Perform pH 3.2 Wash (See Tier 1) Branch_Hydrazine->Action_AcidWash Action_HotFilter Hot Toluene Filtration (Remove High MP Solid) Branch_Isomer->Action_HotFilter Final Pure Product (MP ~54-56°C) Action_AcidWash->Final Action_HotFilter->Final

Caption: Decision matrix for selecting the correct purification module based on observed impurity profile.

Summary Data Table: Solvent Screening

Use this table to select the optimal solvent based on your specific impurity profile.

Solvent SystemPrimary Use CaseMechanismNotes
Water (Hot) DesaltingSolubility DifferentialProduct soluble in hot, insoluble in cold.[1] Inorganic salts remain dissolved.
Toluene Isomer SeparationMP/Packing Differential4-Phenyl isomer (MP 120°C) is insoluble at 40°C; 1-Phenyl isomer (MP 56°C) stays in solution.[1]
EtOH/Water (1:1) General PurityPolarityGood balance.[1] Can trap phenylhydrazine if not acid-washed first.
Ethyl Acetate + pH 3.2 Buffer Safety/Tox pKa Extraction Mandatory step if Phenylhydrazine is present.

References

  • Synthesis & Isomerism: Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[1] [1]

  • pKa Data: Catalan, J., et al. (1987).[1] Basicity and acidity of azoles. Advances in Heterocyclic Chemistry, 41, 187-274.[1] (Establishes the pKa differential between triazoles and hydrazines).

  • Phenylhydrazine Safety: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 7516, Phenylhydrazine.[1] [1]

  • Purification Methodology: Organic Syntheses, Coll. Vol. 2, p. 529 (1943); Vol. 16, p. 58 (1936).[1] (Foundational techniques for hydrazine handling and purification). [1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine Abstract This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for (1-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine, a heterocyclic compound of significant interest in medicinal chemistry. Given the prevalence of the 1,2,4-triazole scaffold in pharmacologically active agents, a thorough understanding of its spectroscopic properties is essential for unambiguous structural confirmation and quality control.[1][2][3] This document presents a predicted ¹H NMR spectrum based on established chemical shift principles and comparative data from structurally analogous compounds. Furthermore, it furnishes a detailed, field-proven experimental protocol for acquiring and analyzing the spectrum, ensuring researchers can validate the structure with high fidelity.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic motif integral to a wide array of compounds with diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antifungal properties.[1][2][4][5] The specific substitution pattern of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine, featuring a phenyl group at the N1 position and an aminomethyl group at the C5 position, creates a unique electronic and steric environment. Accurate structural elucidation via ¹H NMR is the cornerstone of its chemical characterization, providing crucial insights for drug design, synthesis verification, and further functionalization studies.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first identify the distinct proton environments within the molecule. The structure of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine contains four unique sets of protons, as illustrated below.

Caption: Molecular structure highlighting distinct proton environments.

The four key proton signals anticipated are:

  • Phenyl Protons (H-ortho, H-meta, H-para): Protons on the phenyl ring.

  • Triazole Proton (H-3): The single proton directly attached to the triazole ring.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge.

  • Amine Protons (-NH₂): The two protons of the primary amine group.

Predicted ¹H NMR Spectrum and Comparative Analysis

Proton Environment Predicted δ (ppm) Predicted Multiplicity Predicted Integration Comparative Experimental Data (ppm) Rationale and Key Considerations
Triazole H-3 8.5 - 9.3Singlet (s)1H8.20-9.25 in various N-phenyl-1,2,4-triazoles.[5]This proton is deshielded by the aromatic, electron-deficient triazole ring. Its singlet nature is a key diagnostic feature.
Phenyl H-ortho 7.7 - 7.9Multiplet (m) or Doublet (d)2H~7.8 in N-(4-(1H-1,2,4-triazol-1-yl)phenyl) amides.[5]These protons are most influenced by the direct attachment to the nitrogen of the triazole ring.
Phenyl H-meta/para 7.4 - 7.6Multiplet (m)3H7.3-7.9 in various phenyl-substituted heterocycles.[7]These protons typically overlap, forming a complex multiplet in the aromatic region.
Methylene (-CH₂-) 4.3 - 4.6Singlet (s)2H4.41-4.47 in 5-(sulfonylmethyl)-4H-1,2,4-triazol-3-amines.[7]The signal is a singlet as there are no adjacent protons for coupling. Its downfield shift is due to the adjacent electron-withdrawing triazole ring.
Amine (-NH₂) 2.0 - 3.5 (variable)Broad Singlet (br s)2H5.35-5.41 in related triazolylamines.[7][9]The chemical shift is highly dependent on solvent, concentration, and temperature. The signal will broaden and disappear upon D₂O exchange, providing definitive confirmation.

Recommended Experimental Protocol

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for confirmation of labile protons.

Sources

Comparative

Comparative Crystallographic Analysis of 1-Phenyl-1,2,4-Triazole Derivatives

Structural Determinants of Pharmacological Efficacy Executive Summary & Strategic Importance For: Medicinal Chemists, Crystallographers, and Structural Biologists.[1] The 1-phenyl-1,2,4-triazole scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Determinants of Pharmacological Efficacy

Executive Summary & Strategic Importance

For: Medicinal Chemists, Crystallographers, and Structural Biologists.[1]

The 1-phenyl-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antifungal (e.g., fluconazole derivatives), anticonvulsant, and antimicrobial agents. However, the pharmacological efficacy of these derivatives is not solely defined by their chemical connectivity but by their solid-state conformation and intermolecular interaction profiles .

This guide moves beyond basic characterization.[1] We objectively compare the crystallographic data of specific 1-phenyl-1,2,4-triazole derivatives to reveal how substituent positioning and linker flexibility dictate molecular planarity—a critical factor in enzyme active site docking.

Comparative Structural Analysis

The biological activity of 1,2,4-triazoles often hinges on the dihedral angle between the phenyl ring and the triazole core. This section compares two distinct classes of derivatives based on crystallographic evidence.

2.1 The "Planar" Class: Thione/Thiol Derivatives

Derivatives such as 3-phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) and its methyl-substituted analog (MAMT ) exhibit a high degree of planarity.

  • Crystallographic Evidence: In PAMT, the angle between the phenyl and triazole rings is merely 1.4(2)° .[2][3]

  • Mechanism: This planarity is driven by extensive

    
    -electron delocalization across the C-N bond connecting the rings.
    
  • Implication: Planar molecules are excellent candidates for intercalating into DNA or stacking between aromatic residues (e.g., Trp, Phe) in protein binding pockets via

    
    -
    
    
    
    interactions.
2.2 The "Twisted" Class: Linker-Separated Derivatives

Compounds like 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone introduce a flexible linker (methylene/carbonyl) between the rings.

  • Crystallographic Evidence: The dihedral angle shifts dramatically to ~88.7° , rendering the rings nearly perpendicular.[4]

  • Mechanism: The

    
     hybridization of the linker atoms breaks the conjugation, allowing steric forces and crystal packing (
    
    
    
    interactions) to dominate the conformation.
  • Implication: These "twisted" conformations are often preferred for globular protein targets where the active site requires a non-planar, 3D volume filling ligand.

Quantitative Data: Crystal Structure Metrics

The following table synthesizes unit cell parameters from key X-ray diffraction studies. Note the variation in Space Group and packing density (


) based on the derivative type.
CompoundDerivative TypeCrystal SystemSpace GroupUnit Cell Parameters (

in Å)

(Angle)
Twist Angle (Ph/Tr)Ref
PAMT Thione (Direct Bond)Triclinic




[1]
MAMT Thione (p-Methyl)Triclinic




[1]
PTE *Ethanone LinkerOrthorhombic




[2]
1-Tosyl-Tr Sulfonyl LinkerMonoclinic



N/A**[3]

*PTE: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone **N/A: Comparison is Triazole vs. Sulfonyl plane.

Experimental Protocols

To ensure reproducibility and high-quality single crystals suitable for XRD, follow these optimized protocols.

4.1 Synthesis of 1,2,4-Triazole-5-thiones (The "One-Pot" Method)

This method minimizes waste and maximizes yield, critical for generating sufficient material for crystallization.

  • Reactants: Mix substituted hydrazide (10 mmol) and alkyl/aryl isothiocyanate (10 mmol) in absolute ethanol (30 mL).

  • Reflux: Heat at reflux for 2–4 hours. Monitor via TLC until the intermediate thiosemicarbazide forms.

  • Cyclization: Add 2N NaOH (15 mL) directly to the reaction vessel. Continue reflux for 4 hours.

  • Work-up: Cool to room temperature. Acidify with dilute HCl to pH 3–4. The precipitate (triazole-5-thione) will form immediately.

  • Purification: Filter and wash with cold water. Recrystallize from ethanol/water (8:2).

4.2 Single Crystal Growth Strategies
  • Method A: Slow Evaporation (For Planar Derivatives)

    • Dissolve 20 mg of PAMT/MAMT in 5 mL of hot ethanol.

    • Filter through a 0.45

      
      m syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3–5 small holes. Let stand at room temperature.

    • Why: Ethanol allows for hydrogen bonding networks to establish slowly, favoring the thermodynamic polymorph.

  • Method B: Vapor Diffusion (For Twisted/Labile Derivatives)

    • Dissolve compound in a minimal amount of THF or DCM (inner vial).

    • Place inner vial in a larger jar containing Hexane or Pentane (anti-solvent).

    • Seal the outer jar tightly.

    • Why: This is gentler than evaporation and prevents oiling out, common with flexible linkers like PTE.

Visualizations & Logic Flows
5.1 Workflow: From Synthesis to Structure Solution

This diagram illustrates the critical path for validating the structure of a new derivative.

G Start Start: Substituted Hydrazide Rxn Reaction with Isothiocyanate (Ethanol Reflux) Start->Rxn Cycl Cyclization (NaOH) Formation of Triazole Ring Rxn->Cycl Cryst Crystal Growth (Slow Evaporation/Diffusion) Cycl->Cryst Select Microscope Selection (Check Extinction/Birefringence) Cryst->Select XRD X-Ray Diffraction (Mo/Cu Source) Select->XRD Quality Check Solve Structure Solution (Direct Methods/SHELX) XRD->Solve Refine Refinement (R-factor < 0.05) Solve->Refine Refine->Cryst High R-factor? Re-crystallize

Figure 1: Validated workflow for the structural elucidation of 1,2,4-triazole derivatives.

5.2 Structure-Activity Relationship (SAR) Logic

How crystal data predicts biological efficacy.

SAR Subst Substituent Selection (Ortho vs. Para) Steric Steric Hindrance Subst->Steric Ortho-subst increases Torsion Torsion Angle (Twist vs. Planar) Steric->Torsion High steric -> High Twist Inter_Pi Intermolecular: Pi-Pi Stacking Torsion->Inter_Pi Planar (<10°) Inter_HB Intermolecular: H-Bonding Torsion->Inter_HB Twisted (>60°) Bio_DNA Target: DNA Intercalation (Requires Planarity) Inter_Pi->Bio_DNA Bio_Enz Target: Enzyme Pocket (Requires Specific 3D Shape) Inter_HB->Bio_Enz

Figure 2: Causal relationship between chemical substitution, crystallographic torsion, and biological target suitability.

References
  • Yathirajan, H. S., et al. "Crystal Structures of two Triazole Derivatives: 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole and 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole." Molecular Crystals and Liquid Crystals, vol. 393, 2003, pp. 67–73. Link

  • Özel Güven, Ö., et al. "1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone." Acta Crystallographica Section E, vol. 64, no. 10, 2008, o1964. Link

  • Prasad, S. B., et al. "Synthesis and Crystal Structure of 1-Tosyl-1H-[1,2,4]-triazole."[5] Analytical Sciences, vol. 23, 2007, x181. Link

  • Abacı, S., et al. "Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives." Marmara Pharmaceutical Journal, vol. 17, 2013, pp. 181-186.[6][7] Link

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of reference standards for the analysis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine, a heterocyclic amine of interest in pharmaceutical research. Due to the limited availability of extensively characterized public reference standards for this specific molecule, this guide will establish a "Virtual Primary Reference Standard" (V-PRS) based on best practices and data from closely related analogs. We will compare this V-PRS with more commonly encountered, less-characterized alternatives to highlight the importance of rigorous qualification.

This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a deep understanding of how to qualify, compare, and select the appropriate reference standard for your analytical needs.

The Critical Role of a Well-Characterized Reference Standard

In pharmaceutical analysis, a reference standard serves as the benchmark against which an analyte is quantified and identified. Its purity and identity must be unequivocally established. According to regulatory bodies like the FDA and international guidelines such as ICH, non-compendial reference standards must be of the "highest purity" and thoroughly characterized to validate analytical methods.[1][2] The use of a poorly characterized standard can lead to significant errors in potency determination, impurity profiling, and ultimately, compromise the safety and efficacy of a potential drug product.

The United States Pharmacopeia (USP) emphasizes that reference standards are selected for their high purity and suitability for their intended purpose.[3][4] While official USP standards are preferred, a fully qualified in-house standard that has been characterized against a USP standard (if available) or through a comprehensive analytical program is also acceptable.[5]

Establishing the Benchmark: The Virtual Primary Reference Standard (V-PRS)

To illustrate a best-case scenario, we will define the analytical profile of a V-PRS for (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine. A primary reference standard is a substance shown through an extensive set of analytical tests to be authentic material of high purity.[6] The qualification of such a standard is a multi-step process designed to confirm its identity, purity, and potency.

Synthesis and Purification

The journey to a primary reference standard begins with synthesis, followed by rigorous purification. For novel compounds like our target molecule, synthesis might follow established routes for 1,2,4-triazoles.[7] The crucial step is the subsequent purification, often involving multiple recrystallization steps or preparative chromatography to achieve the highest possible purity, ideally ≥99.5%.[1]

Comprehensive Characterization Workflow

The characterization of a primary reference standard is a self-validating system. No single technique is sufficient; instead, a suite of orthogonal analytical methods is employed to build a complete and trustworthy profile of the material.

cluster_0 V-PRS Qualification Workflow Synthesis Synthesis & Purification Structure Structural Elucidation (NMR, MS, IR) Synthesis->Structure Identity Purity Purity Assessment (HPLC, GC, DSC) Structure->Purity Confirmation Potency Potency Assignment (Mass Balance, qNMR) Purity->Potency Calculation Stability Stability Assessment Potency->Stability Monitoring Documentation Certificate of Analysis Stability->Documentation Finalization

Caption: Workflow for the qualification of a Virtual Primary Reference Standard (V-PRS).

Experimental Data for the Virtual Primary Reference Standard (V-PRS)

The following tables summarize the expected analytical data for our V-PRS of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine.

Table 1: Structural Elucidation Data for V-PRS

TechniqueExpected ResultsInterpretation
¹H NMR Signals corresponding to the phenyl, triazole, and methanamine protons with appropriate chemical shifts, multiplicities, and integrations. For example, aromatic protons in the 7-8 ppm range, a triazole proton singlet, and a methylene singlet for the aminomethyl group.[8][9]Confirms the proton framework of the molecule.
¹³C NMR Signals for all unique carbon atoms in the molecule, consistent with the proposed structure.Confirms the carbon skeleton.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of the compound (e.g., C₉H₁₀N₄, Monoisotopic Mass: 174.0905 Da).[10] Fragmentation patterns should be consistent with the structure.[11][12][13]Confirms molecular formula and provides structural information through fragmentation.
FT-IR Characteristic absorption bands for N-H (amine), C-H (aromatic/aliphatic), C=N, and C=C bonds.Confirms the presence of key functional groups.

Table 2: Purity and Potency Data for V-PRS

TechniqueParameterExpected ResultPurpose
HPLC-UV Purity≥ 99.8% (area %)Quantifies organic impurities.
GC-HS Residual Solvents< 0.5% (as per ICH Q3C)Quantifies volatile process-related impurities.[1]
Karl Fischer Titration Water Content≤ 0.2%Quantifies water content.
Thermogravimetric Analysis (TGA) Residue on Ignition≤ 0.1%Quantifies non-volatile inorganic impurities.
Mass Balance Assay (as is) ≥ 99.5% Calculated potency based on purity and content of water/solvents/inorganics.

Comparison with Alternative Standards

In a typical research environment, a fully characterized primary standard may not be immediately available. Researchers often rely on commercially available materials or early-stage synthesis batches. Let's compare our V-PRS to two common alternatives.

  • Alternative A: "Research Grade" Commercial Standard: Often supplied with a stated purity of ">95%" based on a single technique (e.g., HPLC or NMR). Limited characterization data is provided.

  • Alternative B: In-House Synthesis Batch: An unpurified or minimally purified batch from an initial synthesis run. Purity is unknown or roughly estimated.

Table 3: Comparative Analysis of Reference Standards

ParameterVirtual Primary Reference Standard (V-PRS)Alternative A: "Research Grade"Alternative B: In-House Batch
Purity (HPLC) ≥ 99.8%> 95% (as stated)Unknown, likely < 90%
Identity Confirmation Confirmed by NMR, MS, IRLikely confirmed by one method (e.g., NMR)Tentative, based on synthesis route
Water/Solvent Content Quantified (≤ 0.2%)Not specifiedNot specified
Inorganic Impurities Quantified (≤ 0.1%)Not specifiedNot specified
Assigned Potency Yes (e.g., 99.6%)NoNo
Traceability Full documentation (CoA)Limited (product page)None (lab notebook)
Suitability for Assay Excellent Not recommended Unsuitable
Suitability for ID Test ExcellentGoodPoor (risk of misidentification)

The causality is clear: without comprehensive characterization (Alternative A) or any purification and characterization (Alternative B), the true amount of the target analyte is unknown. Using these alternatives for quantitative analysis introduces significant and unquantifiable error.

Experimental Protocols for Qualification and Comparison

To empower researchers to qualify their own standards, we provide the following generalized protocols, which should be adapted and validated for the specific analyte.[14][15][16]

Protocol: HPLC Purity Determination

This method is fundamental for separating and quantifying organic impurities.

  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17][18][19][20]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other modifier) is often effective for triazole derivatives. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the wavelength of maximum absorbance (e.g., ~260 nm).

  • Sample Preparation: Dissolve the standard in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks.

Causality: The reverse-phase column separates compounds based on hydrophobicity. The gradient elution ensures that both more polar and less polar impurities are eluted and detected. A DAD allows for peak purity analysis by comparing spectra across a single peak.

Protocol: Identity Confirmation by ¹H NMR
  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard proton spectrum.

  • Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations to the expected structure. The presence of unexpected signals may indicate impurities.

Causality: NMR provides a unique fingerprint of the molecule's structure in solution. It is highly specific and can often reveal the presence and even structure of impurities that may co-elute in chromatography.

Selecting the Right Standard for the Job

The choice of reference standard is dictated by its intended use. This decision-making process can be visualized as follows:

Start Define Analytical Need Quant_Assay Quantitative Assay? Start->Quant_Assay ID_Test Identification Only? Quant_Assay->ID_Test No Use_PRS Use Primary or Qualified Secondary Standard Quant_Assay->Use_PRS Yes Use_Research Use Research Grade Standard (with caution) ID_Test->Use_Research Yes Unsuitable Unsuitable for Purpose ID_Test->Unsuitable No (e.g., early discovery) Qualify Qualify In-House Material Use_PRS->Qualify If PRS unavailable

Caption: Decision tree for selecting an appropriate reference standard.

  • For Quantitative Applications (e.g., drug substance assay, formulation analysis): A Primary or a qualified Secondary Reference Standard with an assigned potency is mandatory. Using a standard without a known potency (like Alternatives A or B) makes accurate quantification impossible.

  • For Qualitative Applications (e.g., peak identification in chromatography, system suitability marker): A well-characterized material like Alternative A may be acceptable, provided its identity has been confirmed and it gives a clean, identifiable signal for the intended purpose.

  • For Early Discovery/Route Scouting: An uncharacterized batch (Alternative B) may be used to develop analytical methods, but should never be used for definitive characterization or quantification.

Conclusion and Recommendations

The integrity of pharmaceutical analysis is built upon the foundation of high-quality reference standards. For (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine and other novel compounds, where official compendial standards are not available, the responsibility falls upon the researcher to ensure their in-house or commercial standards are fit for purpose.

Key Recommendations:

  • Prioritize Characterization: Never assume the purity stated on a commercial label is equivalent to a formally assigned potency. A comprehensive characterization is always necessary for quantitative use.

  • Use Orthogonal Methods: Rely on a suite of analytical techniques (e.g., HPLC, NMR, MS, KF) to build a complete profile of your standard. This cross-validation is the cornerstone of a trustworthy standard.

  • Document Everything: Maintain a comprehensive Certificate of Analysis that details all characterization work, assigned potency, storage conditions, and re-test dates.

  • Match the Standard to the Application: As illustrated in the decision tree, the required quality of a standard is directly linked to its intended analytical purpose.

By adhering to these principles, researchers can ensure the accuracy, reproducibility, and scientific validity of their analytical results, paving the way for sound decision-making in the drug development process.

References

  • USP General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). Pharmacopeia. Retrieved February 23, 2026, from [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Are You Handling USP Reference Standards Appropriately? (2024). Lachman Consultants. Retrieved February 23, 2026, from [Link]

  • Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. (n.d.). SCIEX. Retrieved February 23, 2026, from [Link]

  • Mass Spectra of Some 1,2,4-Triazoles. (2006). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). (n.d.). eurl-pesticides.eu. Retrieved February 23, 2026, from [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

  • <11> USP REFERENCE STANDARDS. (n.d.). uspnf.com. Retrieved February 23, 2026, from [Link]

  • USP Reference Standards- General Chapters. (2025). Trung Tâm Thuốc Central Pharmacy. Retrieved February 23, 2026, from [Link]

  • 1-phenyl-1H-1,2,4-triazole-3-sulfonamide - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved February 23, 2026, from [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Retrieved February 23, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). Food and Drug Administration. Retrieved February 23, 2026, from [Link]

  • ¹H-NMR of 4-[4-(methoxy)phenyl]-1,2,4-triazole-3,5-dione (5f) stock... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. (2014). BioProcess International. Retrieved February 23, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). Retrieved February 23, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of new 5-phenyl[3][11][21]triazole derivatives as ligands for the 5-HT1A serotonin receptor. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. (2015). Walsh Medical Media. Retrieved February 23, 2026, from [Link]

  • 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. Retrieved February 23, 2026, from [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov. Retrieved February 23, 2026, from [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015). Agilent. Retrieved February 23, 2026, from [Link]

  • Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). MDPI. Retrieved February 23, 2026, from [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine
Reactant of Route 2
(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine
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